D-Proline, 1-formyl-
Description
BenchChem offers high-quality D-Proline, 1-formyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Proline, 1-formyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
899900-53-9 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(2R)-1-formylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
DHDRGOURKDLAOT-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Formyl-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formyl-D-proline is a derivative of the amino acid D-proline, characterized by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring. This modification alters the chemical properties of the parent amino acid, influencing its polarity, reactivity, and potential biological activity. As a chiral molecule, the D-enantiomer is of particular interest in various fields, including asymmetric synthesis and the development of novel therapeutic agents. Understanding the fundamental chemical properties of 1-formyl-D-proline is crucial for its effective application in research and drug development. This guide provides a comprehensive overview of its known chemical characteristics, supported by detailed experimental protocols and logical workflows.
Chemical and Physical Properties
The chemical and physical properties of 1-formyl-D-proline are summarized in the table below. It is important to note that while the D-enantiomer is the focus of this guide, much of the available experimental data has been reported for its L-enantiomer, 1-formyl-L-proline. Enantiomers possess identical physical and chemical properties in an achiral environment, differing only in their interaction with plane-polarized light and their reactivity with other chiral molecules. Therefore, data such as molecular weight, melting point, and pKa are applicable to both enantiomers.
| Property | Value | Source/Comment |
| IUPAC Name | (2R)-1-formylpyrrolidine-2-carboxylic acid | - |
| Molecular Formula | C₆H₉NO₃ | [1][2] |
| Molecular Weight | 143.14 g/mol | [1][2] |
| Melting Point | 93-94 °C | Data for 1-formyl-L-proline.[3] |
| Boiling Point | 375.0 ± 35.0 °C (Predicted) | [3] |
| Solubility | Data not available. Expected to be soluble in water and polar organic solvents. | Qualitative assessment based on the properties of proline and other N-acyl amino acids. |
| pKa (Predicted) | 3.66 ± 0.20 | Predicted for the carboxylic acid group.[3] |
| Appearance | White to off-white solid | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-formyl-D-proline. While specific spectra for the D-enantiomer are not widely published, data for the L-enantiomer are available and the spectral patterns (excluding chiral-specific measurements) are expected to be identical.
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra for 1-formyl-L-proline are available in public databases such as PubChem.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in 1-formyl-D-proline, such as the carboxylic acid (O-H and C=O stretching) and the amide (N-H and C=O stretching) functionalities.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. The exact mass of 1-formyl-L-proline has been computed to be 143.058243149 Da.[1]
Experimental Protocols
The following are detailed, generalized methodologies for the determination of key chemical properties of 1-formyl-D-proline.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline 1-formyl-D-proline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used for the determination.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (typically 1-2 °C).
Determination of Solubility
Solubility is a fundamental property that dictates the suitability of solvents for reactions, purifications, and formulations.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarities should be tested, such as water, ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibration: An excess amount of 1-formyl-D-proline is added to a known volume of the selected solvent in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: After equilibration, the solution is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and its concentration is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation).
-
Quantification: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in 1-formyl-D-proline.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise weight of 1-formyl-D-proline is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the 1-formyl-D-proline solution. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the chemical and physical characterization of a novel compound like 1-formyl-D-proline.
Caption: A general workflow for the characterization of a novel chemical entity.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of 1-formyl-D-proline for researchers and professionals in drug development. While specific experimental data for the D-enantiomer is limited, the provided information, including data extrapolated from its L-enantiomer and generalized experimental protocols, serves as a valuable resource for initiating further investigation and application of this compound. The logical workflow for chemical characterization offers a systematic approach to the comprehensive analysis of novel chemical entities.
References
1-formyl-D-proline mechanism of action in organocatalysis
An In-depth Technical Guide to the Mechanism of 1-formyl-D-proline in Organocatalysis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. Within this field, the amino acid proline and its derivatives have proven to be exceptionally versatile and robust catalysts for a wide array of transformations. This technical guide focuses on the mechanism of action of 1-formyl-D-proline, an N-acyl derivative of D-proline. While the fundamental catalytic cycles—enamine and iminium ion catalysis—are analogous to those of proline, the introduction of the N-formyl group significantly modulates the catalyst's electronic and steric properties. This document will dissect the core mechanistic principles, illustrate the key catalytic cycles and experimental workflows, and present representative quantitative data and protocols for the major classes of reactions catalyzed by proline derivatives: the Aldol, Mannich, and Michael reactions.
Core Mechanistic Principles of Proline-Based Organocatalysis
Proline and its derivatives, including 1-formyl-D-proline, operate primarily through two synergistic catalytic cycles: Enamine Catalysis and Iminium Catalysis . The bifunctional nature of these molecules, possessing both a nucleophilic secondary amine (or a precursor to it after initial reaction) and an acidic carboxylic acid group, is central to their efficacy.[1][2]
Enamine Catalysis: Activation of Carbonyl Donors
In enamine catalysis, the organocatalyst enhances the nucleophilicity of a carbonyl compound (typically a ketone or aldehyde). The cycle proceeds through the following key steps:
-
Enamine Formation: The catalyst's secondary amine reacts with the carbonyl donor, undergoing condensation to form a transient, nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine, which is a more potent nucleophile than its corresponding enol or enolate, attacks an electrophile (e.g., an aldehyde in an aldol reaction). The stereochemistry of this step is directed by the chiral scaffold of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the product and regenerating the catalyst to complete the cycle.
The N-formyl group in 1-formyl-D-proline alters this process. The nitrogen atom is part of an amide, making it less nucleophilic than the secondary amine of proline. However, under reaction conditions, the initial condensation with the carbonyl donor still proceeds to form the crucial enamine intermediate. The formyl group's steric and electronic influence is most pronounced in the transition state of the C-C bond-forming step, where it helps to define the conformational rigidity and facial selectivity of the enamine attack.
Iminium Catalysis: Activation of Carbonyl Acceptors
For reactions involving α,β-unsaturated aldehydes or ketones (e.g., Michael additions), the catalyst can activate the electrophile.
-
Iminium Ion Formation: The catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.
-
LUMO Lowering: This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, making it a significantly more reactive electrophile.
-
Nucleophilic Attack: A nucleophile attacks the β-carbon of the activated iminium ion.
-
Hydrolysis: The resulting enamine is hydrolyzed to release the product and regenerate the catalyst.
Application in Key Asymmetric Transformations
The following sections detail the application of proline-based catalysis to cornerstone organic reactions. While specific data for 1-formyl-D-proline is sparse in readily available literature, the provided data and protocols for L-proline are representative and serve as an excellent baseline for developing methodologies with N-acyl derivatives.
The Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation, creating a C-C bond and up to two new stereocenters.[3][4] The reaction typically proceeds via an enamine mechanism, with stereoselectivity dictated by a highly organized, chair-like six-membered transition state, often referred to as the Houk-List model.[5] The carboxylic acid group of the catalyst acts as an intramolecular proton source, activating the acceptor aldehyde through hydrogen bonding.
The following table summarizes typical results for the L-proline-catalyzed aldol reaction between various aldehydes and ketones.
| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 97 | 95:5 | 96 |
| 2 | Acetone | Isovaleraldehyde | DMSO | 93 | - | 96 |
| 3 | Cyclopentanone | Benzaldehyde | DMSO | 99 | 80:20 | 99 |
| 4 | Acetone | 4-Cyanobenzaldehyde | DMF | 78 | - | 85 |
| 5 | Hydroxyacetone | Propanal | NMP | 95 | >95:5 | >99 |
Data compiled from representative literature on L-proline catalysis.
This protocol describes a typical procedure for the L-proline-catalyzed intermolecular aldol reaction.
-
Setup: To a vial, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Solvent and Catalyst: Add the solvent (e.g., DMSO, 2.0 mL) followed by D-proline or 1-formyl-D-proline (0.2 mmol, 20 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 4 to 48 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired aldol adduct.
The Asymmetric Mannich Reaction
The Mannich reaction constructs β-amino carbonyl compounds, which are valuable precursors for chiral 1,3-amino alcohols and β-amino acids. In the organocatalytic version, the proline derivative forms an enamine with a ketone or aldehyde donor, which then attacks an electrophilic imine.[1][6] The stereochemical outcome is again controlled by the catalyst's chiral environment, typically favoring syn-diastereomers with L-proline.[7]
| Entry | Donor | Imine (from Aldehyde + Amine) | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Acetone | Benzaldehyde + p-Anisidine | DMSO | 94 | - | 70 |
| 2 | Propanal | 4-Nitrobenzaldehyde + p-Anisidine | THF | 81 | 95:5 | 99 |
| 3 | Cyclohexanone | Ethyl glyoxylate + p-Anisidine | Dioxane | 86 | >99:1 | 96 |
| 4 | Acetaldehyde | N-Boc-phenylimine | CHCl₃ | 71 | - | >99 |
| 5 | Butanal | N-PMP-glyoxylate imine | Toluene | 95 | 94:6 | >99 |
Data compiled from representative literature on L-proline catalysis.
-
Imine Formation: In a flask, dissolve the aldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in the chosen solvent (e.g., THF, 3.0 mL). Add 1-formyl-D-proline (0.3 mmol, 30 mol%) and stir the mixture for 30-60 minutes at room temperature until imine formation is complete (monitored by TLC).
-
Nucleophile Addition: Add the carbonyl donor (e.g., propanal, 2.0 mmol) to the mixture.
-
Reaction: Continue stirring at the specified temperature (e.g., 4 °C) for 24-72 hours.
-
Workup: Quench the reaction by adding a saturated solution of NaHCO₃. Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the β-amino carbonyl product.
The Asymmetric Michael Addition
The Michael addition creates a C-C bond via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] In the organocatalytic context, this can proceed via two pathways:
-
Enamine Pathway: A ketone/aldehyde donor is converted to a nucleophilic enamine, which attacks the Michael acceptor (e.g., a nitroalkene).
-
Iminium Pathway: An α,β-unsaturated aldehyde (Michael acceptor) is converted to a more electrophilic iminium ion, which is then attacked by a soft nucleophile.
| Entry | Donor | Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | CHCl₃ | 99 | 93:7 | 92 |
| 2 | Propanal | β-Nitrostyrene | CH₂Cl₂ | 87 | 97:3 | 96 |
| 3 | Acetone | 2-Nitrostyrene | - | 82 | - | 75 |
| 4 | Pentanal | Maleimide | CH₂Cl₂ | 95 | >20:1 | 99 |
| 5 | Diethyl malonate | Chalcone | [bmim]PF₆ | 92 | - | ~5 (achiral) |
Data compiled from representative literature on L-proline and derivative catalysis.
-
Setup: Dissolve the nitroalkene (0.5 mmol) in the solvent (e.g., chloroform, 2.0 mL) in a round-bottom flask.
-
Addition of Reagents: Add the ketone (2.0 mmol) followed by 1-formyl-D-proline (0.1 mmol, 20 mol%).
-
Reaction: Stir the mixture at room temperature for the required time (typically 24-96 hours), monitoring by TLC.
-
Workup: After completion, remove the solvent under vacuum.
-
Purification: Directly purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to isolate the Michael adduct.
Conclusion
1-formyl-D-proline acts as an effective organocatalyst by leveraging the fundamental enamine and iminium ion activation modes common to the proline family. The defining feature—the N-formyl group—distinguishes it from its parent amino acid by altering the electronic nature of the nitrogen atom and introducing additional steric constraints. These modifications directly influence the stability and conformation of the key enamine intermediates and stereodetermining transition states. While this guide provides a foundational understanding based on the well-established mechanisms of proline, it underscores the principle that subtle modifications to the catalyst scaffold can lead to significant changes in reactivity and selectivity. The provided protocols and data for canonical proline-catalyzed reactions offer a robust starting point for researchers and professionals aiming to employ 1-formyl-D-proline or other N-acyl derivatives in the synthesis of complex chiral molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. 20.210.105.67 [20.210.105.67]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Formyl-D-proline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-formyl-D-proline. Due to the limited availability of public experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information is based on the known spectral properties of the closely related enantiomer, 1-formyl-L-proline, and general principles of spectroscopic analysis for similar organic molecules. Detailed experimental protocols for acquiring such data are also provided, along with a visual representation of the analytical workflow.
A Note on Data Availability
As of the compilation of this guide, publicly accessible, experimentally-derived spectroscopic data for 1-formyl-D-proline is scarce. The data presented herein is largely predicted or based on the spectral information available for its enantiomer, 1-formyl-L-proline. It is a fundamental principle in stereochemistry that enantiomers exhibit identical physical and spectroscopic properties (NMR, IR, MS) in an achiral environment. Differences are only observed in their interaction with plane-polarized light (optical rotation) or when interacting with other chiral entities. Therefore, the data for 1-formyl-L-proline serves as a reliable proxy for 1-formyl-D-proline.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-formyl-D-proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Formyl-D-proline
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (α-H) | ~4.4 - 4.6 | dd | ~8.5, ~3.5 |
| H-2 (δ-H) | ~3.5 - 3.7 | m | - |
| H-2' (δ-H) | ~3.4 - 3.6 | m | - |
| H-3 (β-H) | ~2.2 - 2.4 | m | - |
| H-3' (β-H) | ~1.9 - 2.1 | m | - |
| H-4 (γ-H) | ~2.0 - 2.2 | m | - |
| H-4' (γ-H) | ~1.8 - 2.0 | m | - |
| Formyl-H | ~8.2 | s | - |
| Carboxyl-H | ~12.0 - 13.0 | br s | - |
Note: The presence of cis-trans isomerism around the amide bond can lead to the observation of two sets of signals for the proline ring protons and the formyl proton.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Formyl-D-proline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~173 - 176 |
| C=O (Formyl) | ~162 - 165 |
| C-5 (α-C) | ~58 - 61 |
| C-2 (δ-C) | ~45 - 48 |
| C-3 (β-C) | ~28 - 31 |
| C-4 (γ-C) | ~23 - 26 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-Formyl-D-proline
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad |
| C-H (Aliphatic) | 2980 - 2850 | Medium |
| C=O (Carboxylic acid) | 1750 - 1700 | Strong |
| C=O (Amide) | 1680 - 1630 | Strong |
| C-N Stretch | 1450 - 1350 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-Formyl-D-proline
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 144.0655 | Calculated for C₆H₁₀NO₃⁺ |
| [M+Na]⁺ | 166.0475 | Calculated for C₆H₉NNaO₃⁺ |
| [M-H]⁻ | 142.0499 | Calculated for C₆H₈NO₃⁻ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 1-formyl-D-proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of 1-formyl-D-proline.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-formyl-D-proline.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set a wider spectral width compared to ¹H NMR.
-
Acquire the spectrum with a larger number of scans due to the lower natural abundance and sensitivity of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 1-formyl-D-proline.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 1-formyl-D-proline sample directly onto the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-formyl-D-proline.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of 1-formyl-D-proline (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
-
Instrument Setup:
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, as well as other adducts.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as 1-formyl-D-proline.
Caption: General workflow for spectroscopic analysis.
Solubility Profile of 1-Formyl-D-proline in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties of Related Compounds
To provide context for the potential solubility characteristics of 1-formyl-D-proline, the properties of D-proline and N-formyl-L-proline are summarized below.
| Property | D-Proline | N-Formyl-L-proline |
| Molecular Formula | C₅H₉NO₂ | C₆H₉NO₃ |
| Molecular Weight | 115.13 g/mol | 143.14 g/mol [1] |
| Appearance | White to pale cream crystals or powder | White to off-white powder or crystalline powder[2] |
| CAS Number | 344-25-2 | 13200-83-4[2] |
Solubility Data of Related Compounds
The following table summarizes the available solubility information for D-proline. It is critical to reiterate that this data is for the parent compound and may not be representative of 1-formyl-D-proline's solubility.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 1620 g/L[3][4] |
| Acetone | Not Specified | Slightly soluble[3][4] |
| Ethanol | Not Specified | Insoluble[3][4] |
| DMSO | Not Specified | Insoluble |
Note: The formylation of the amine group in D-proline to give 1-formyl-D-proline is expected to alter its polarity and hydrogen bonding capabilities, which will significantly impact its solubility profile.
Experimental Protocol for Solubility Determination (Gravimetric Method)
For researchers requiring precise solubility data for 1-formyl-D-proline, the following is a general experimental protocol based on the static gravimetric method. This method is a reliable and commonly used technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment:
-
1-Formyl-D-proline (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath with temperature control
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of solid 1-formyl-D-proline to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, evaporate the solvent completely using a drying oven or a vacuum oven at a suitable temperature that does not cause degradation of the solute.
-
Mass Determination: After complete evaporation of the solvent, reweigh the vial containing the dried solid residue of 1-formyl-D-proline.
-
Calculation: The solubility (S) is calculated in mg/mL using the following formula:
S (mg/mL) = (m₂ - m₀) / V
Where:
-
m₂ is the mass of the vial with the dried solute (mg)
-
m₀ is the mass of the empty vial (mg)
-
V is the volume of the supernatant taken (mL)
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound such as 1-formyl-D-proline.
References
The Genesis of a Revolution: An In-depth Technical Guide to the Discovery and History of Proline-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
The field of organic synthesis underwent a paradigm shift with the advent of organocatalysis, a powerful strategy that utilizes small, metal-free organic molecules to accelerate chemical reactions. Among the pioneers of this green and sustainable approach, the simple amino acid L-proline and its derivatives have emerged as remarkably versatile and efficient catalysts. This technical guide delves into the core of proline-based organocatalysis, tracing its historical roots from early, underappreciated discoveries to its modern-day prominence in asymmetric synthesis. We will explore the key reactions, detailed experimental protocols, and the mechanistic intricacies that govern these transformations, providing a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
The Serendipitous Dawn: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The story of proline organocatalysis begins not with a deliberate search for a new catalytic paradigm, but with observations made in the context of steroid synthesis. In the early 1970s, two independent research groups, one at Hoffmann-La Roche led by Zoltan Hajos and David Parrish, and another at Schering AG with Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert, reported the use of L-proline to catalyze an intramolecular aldol cyclization.[1][2][3] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, marked the first instance of a highly enantioselective organocatalytic transformation.[4][5]
The HPESW reaction demonstrated the remarkable ability of a simple, chiral amino acid to construct complex carbocyclic frameworks with high stereocontrol. Despite the groundbreaking nature of these findings, the broader implications of using a small organic molecule as a general catalyst for asymmetric reactions were not fully appreciated at the time, and the field of organocatalysis lay dormant for nearly three decades.[6][7]
Key Quantitative Data
The initial reports on the HPESW reaction showcased its impressive efficiency and stereoselectivity. The following table summarizes the key quantitative data from these seminal studies.
| Starting Material | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | DMF | 20 | (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione | 100 | 93.4 | [8] |
| 2-ethyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 30 | DMF | - | (3aS,7aS)-7a-ethyl-3a,4,7,7a-tetrahydro-3a-hydroxy-1,5(6H)-indandione | - | - | [8] |
Experimental Protocol: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The following is a representative experimental protocol for the HPESW reaction, based on the original publications.
Synthesis of (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indandione:
-
Reactants: To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.49 mmol) in dimethylformamide (DMF, 10 mL) is added (S)-proline (0.019 g, 0.165 mmol, 3 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 20 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then partitioned between water and chloroform. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude product. The product can be further purified by crystallization from acetone-hexane.
-
Characterization: The enantiomeric excess of the product is determined by chiral gas chromatography or by conversion to a diastereomeric derivative followed by NMR analysis. The structure is confirmed by spectroscopic methods (NMR, IR, MS).
The Renaissance: The Advent of Intermolecular Reactions
The turn of the 21st century witnessed a renaissance in the field of organocatalysis, largely sparked by the independent work of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan.[7][9] They demonstrated that L-proline and other small organic molecules could effectively catalyze a broad range of intermolecular asymmetric reactions, including aldol, Mannich, and Michael additions.[6][10] This "rediscovery" of organocatalysis unveiled its immense potential and established it as a third pillar of catalysis, alongside biocatalysis and metal catalysis.
The Proline-Catalyzed Intermolecular Aldol Reaction
In 2000, the groups of List and Barbas reported the first direct asymmetric intermolecular aldol reaction catalyzed by L-proline.[9] This breakthrough was significant as it provided a simple and efficient method for the construction of chiral β-hydroxy ketones, valuable building blocks in organic synthesis.
The following table presents a selection of quantitative data for the proline-catalyzed intermolecular aldol reaction between various aldehydes and ketones.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | 76 | [9] |
| Isovaleraldehyde | Acetone | 20-30 | Acetone | 12-24 | 65 | 96 | [11] |
| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 19 | 95 | 98 | [12] |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 19 | 92 | 97 | [12] |
The following is a general experimental procedure for a proline-catalyzed intermolecular aldol reaction.
Synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one:
-
Reactants: To a solution of 4-nitrobenzaldehyde (0.151 g, 1.0 mmol) in a mixture of dimethyl sulfoxide (DMSO, 4 mL) and acetone (1 mL) is added (R)-proline (0.035 g, 0.3 mmol, 30 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched by the addition of half-saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterization: The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC). The structure is confirmed by NMR, IR, and mass spectrometry.
The Proline-Catalyzed Mannich Reaction
Shortly after the development of the aldol reaction, List and coworkers reported the first direct asymmetric three-component Mannich reaction catalyzed by L-proline.[13][14] This reaction provides a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are important precursors for various biologically active molecules.[5]
The table below summarizes the results for the proline-catalyzed Mannich reaction with different substrates.
| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 50 | - | 94 | [13] |
| Benzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 72 | - | 96 | [13] |
| Isovaleraldehyde | N-Boc-imine | Acetaldehyde | 20 | MeCN | 2-3 | 85 | >95:5 | >99 | [5] |
A general experimental procedure for the proline-catalyzed Mannich reaction is provided below.
Synthesis of (S)-4-(4-methoxyphenylamino)-4-(4-nitrophenyl)butan-2-one:
-
Reactants: A suspension of (S)-proline (40 mg, 0.35 mmol), p-anisidine (135 mg, 1.1 mmol), and 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in 8 mL of DMSO and 2 mL of acetone is prepared.[13]
-
Reaction Conditions: The mixture is stirred at room temperature for 12 hours.[13]
-
Work-up and Purification: Phosphate-buffered saline (PBS) solution (pH 7.4) is added to the reaction mixture, which is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).[13]
-
Characterization: The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC. The structure is confirmed by NMR, IR, and mass spectrometry.
The Proline-Catalyzed Michael Addition
The scope of proline organocatalysis was further expanded to include the asymmetric Michael addition. This reaction allows for the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
The following table highlights the performance of proline and its derivatives in the Michael addition.
| Donor | Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | L-Proline | 5 | [bmim]PF₆ | 14-24 | Good | Low | [15][16] |
| Acetone | trans-β-Nitrostyrene | L-Proline/Et₃N | - | - | 1.5 | 96 | 20 | [17] |
| Cyclohexanone | trans-β-Nitrostyrene | Proline-based CIL | 30 | EtOH | 24-48 | Good | up to 97 | [18] |
A general procedure for the proline-catalyzed Michael addition is outlined below.
General procedure for the Michael addition of ketones to nitro-olefins:
-
Reactants: To a mixture of the ketone (e.g., cyclohexanone, 2.0 mmol) and the nitro-olefin (e.g., trans-β-nitrostyrene, 1.0 mmol) in a suitable solvent (e.g., ionic liquid [bmim]PF₆, 1 mL) is added L-proline (0.05 mmol, 5 mol%).[15]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (14-24 hours).[15]
-
Work-up and Purification: The product is extracted with diethyl ether. The combined organic extracts are concentrated, and the residue is purified by column chromatography on silica gel.
-
Characterization: The enantiomeric excess of the product is determined by chiral HPLC. The structure is confirmed by spectroscopic methods.
Mechanistic Insights: Unraveling the Catalytic Cycle
The remarkable stereoselectivity observed in proline-catalyzed reactions is a consequence of a well-defined catalytic cycle and the formation of specific transition states. The generally accepted mechanism for these transformations involves the formation of a nucleophilic enamine intermediate.[4][6]
The Enamine Catalytic Cycle
The catalytic cycle for the proline-catalyzed aldol reaction serves as a representative example for other related transformations.
Caption: The enamine catalytic cycle in proline-catalyzed aldol reactions.
The reaction is initiated by the condensation of proline with a ketone to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and reacts with the electrophilic aldehyde. The stereochemical outcome of the reaction is determined in this carbon-carbon bond-forming step, which proceeds through a highly organized, chair-like transition state, often described by the Zimmerman-Traxler model.[6] In this transition state, the carboxylic acid group of proline plays a crucial role by acting as a Brønsted acid, activating the aldehyde through hydrogen bonding and directing the approach of the enamine.[19] Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the proline catalyst.
Logical Progression of Catalyst Development
The initial success of proline spurred the development of a vast array of proline-derived organocatalysts, designed to improve reactivity, selectivity, and substrate scope.
Caption: Logical progression of proline-based organocatalyst development.
Researchers have modified the proline scaffold in various ways, such as by converting the carboxylic acid to an amide or sulfonamide, or by attaching bulky groups to the pyrrolidine ring.[20] These modifications have led to catalysts with improved solubility in organic solvents, enhanced steric hindrance to control stereoselectivity, and the ability to catalyze a wider range of transformations with lower catalyst loadings.
Conclusion and Future Outlook
The discovery and development of proline-based organocatalysts represent a landmark achievement in organic synthesis. From its humble beginnings in the intramolecular aldol reaction to its current status as a versatile and powerful tool for a myriad of asymmetric transformations, proline has revolutionized the way chemists approach the synthesis of chiral molecules. The principles of enamine and iminium ion catalysis, pioneered with proline, have been extended to a wide range of other organocatalytic systems.
For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanisms, and practical applications of proline-based organocatalysis is invaluable. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the implementation of these powerful synthetic methods.
Future research in this area will likely focus on the development of even more efficient and selective proline-derived catalysts, the expansion of their application to new and challenging transformations, and their integration into sustainable and scalable industrial processes. The legacy of proline continues to inspire the design of novel organocatalysts, pushing the boundaries of what is possible in the art and science of chemical synthesis.
References
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 3. About: Hajos–Parrish–Eder–Sauer–Wiechert reaction [dbpedia.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20.210.105.67 [20.210.105.67]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of 1-formyl-D-proline Stability: A Technical Guide
Introduction
1-formyl-D-proline, a derivative of the non-essential amino acid D-proline, is of significant interest in various fields, including asymmetric synthesis and as a chiral building block in drug development. Understanding its conformational stability is paramount for predicting its reactivity, biological activity, and degradation pathways. This technical guide provides an in-depth overview of the theoretical approaches used to study the stability of 1-formyl-D-proline, focusing on computational methodologies and key structural features that govern its energetic landscape. While direct comprehensive theoretical studies on 1-formyl-D-proline are not extensively documented in publicly available literature, this guide synthesizes information from studies on similar proline derivatives to provide a robust framework for its analysis.
The stability of 1-formyl-D-proline is primarily dictated by two key conformational equilibria: the cis/trans isomerization of the N-formyl group and the endo/exo puckering of the pyrrolidine ring. These conformations influence the molecule's overall energy, dipole moment, and potential for intermolecular interactions.
Conformational Isomers of 1-formyl-D-proline
The formyl group attached to the nitrogen atom of the proline ring can exist in either a cis or trans conformation relative to the Cα-Cδ bond of the ring. Additionally, the five-membered pyrrolidine ring is not planar and can adopt puckered conformations, primarily described as endo (where the Cγ atom is displaced on the same side as the carboxyl group) or exo (where the Cγ atom is on the opposite side). The interplay between these isomeric forms results in several possible stable conformers, each with a distinct energy level.
Theoretical Methodologies for Stability Analysis
The theoretical investigation of 1-formyl-D-proline's stability predominantly relies on quantum chemical calculations, particularly Density Functional Theory (DFT). Molecular mechanics and molecular dynamics simulations can also provide valuable insights into its conformational dynamics.
Density Functional Theory (DFT) Calculations
DFT is a robust method for determining the electronic structure and geometry of molecules, providing accurate energetic information. A typical workflow for analyzing the stability of 1-formyl-D-proline using DFT is outlined below.
Experimental Protocols: Computational Details
A detailed protocol for the DFT-based analysis of 1-formyl-D-proline stability would involve the following steps:
-
Initial Structure Generation: Generate 3D structures for the possible conformers (cis/trans and endo/exo) of 1-formyl-D-proline.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally less expensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify low-energy conformers.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT functional and basis set. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ.[1] This process finds the minimum energy structure for each conformer.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1] The calculated frequencies can also be used to predict the infrared (IR) spectrum of each conformer.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Inclusion of Solvent Effects: To model the stability in a solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed.[2][3] This is crucial as the relative stability of conformers can be significantly influenced by the solvent polarity.
-
Analysis of Results: The final energies of all stable conformers are compared to determine their relative stabilities. Other properties such as dipole moments, bond lengths, and dihedral angles are also analyzed to characterize each conformer.
Quantitative Data from a Hypothetical Stability Analysis
The following table summarizes hypothetical quantitative data that could be obtained from a DFT study on the cis and trans isomers of 1-formyl-D-proline in both the gas phase and in an aqueous solution.
| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (ω, Cα-N-C=O) |
| trans-exo | 0.00 | 0.00 | 2.5 | ~180° |
| trans-endo | 0.85 | 1.10 | 3.1 | ~180° |
| cis-exo | 2.10 | 1.50 | 4.8 | ~0° |
| cis-endo | 2.90 | 2.25 | 5.5 | ~0° |
Note: This data is illustrative and based on trends observed for other N-acylated prolines.[4][5] Generally, the trans isomer is more stable than the cis isomer due to reduced steric hindrance.[6] However, in polar solvents, the energy difference between the cis and trans isomers can decrease due to the larger dipole moment of the cis form, leading to more favorable solvation.
Potential Degradation Pathways
The theoretical stability of 1-formyl-D-proline also encompasses its susceptibility to chemical degradation. While less stable than the peptide bond in proteins, the N-formyl bond can undergo hydrolysis, especially under acidic or basic conditions. Computationally, this can be modeled by studying the reaction mechanism of hydrolysis, including the identification of transition states and the calculation of activation energy barriers.
In a biological context, proline and its derivatives are subject to enzymatic degradation. The primary pathway for proline catabolism involves its oxidation to glutamate.[7][8]
The theoretical study of 1-formyl-D-proline stability provides fundamental insights into its conformational preferences and potential degradation routes. By employing computational methods like Density Functional Theory, researchers can obtain detailed energetic and structural information that is crucial for its application in drug design and catalysis. The methodologies and concepts outlined in this guide, derived from studies on analogous proline derivatives, offer a comprehensive framework for conducting a thorough theoretical investigation of this important molecule. Future studies focusing specifically on 1-formyl-D-proline would be valuable to further refine our understanding of its unique chemical properties.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » DFT Analysis of Ions Conductivity of Proline in Certain Solvents: Calculation of Association Parameters [epstem.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Formyl Group in D-Proline Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-proline has emerged as a powerful and versatile organocatalyst in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Its efficacy stems from its unique bifunctional nature, acting as both a Lewis base and a Brønsted acid. This guide delves into the core principles of D-proline catalysis, with a specific focus on the largely unexplored role of an N-formyl group modification. While direct experimental data on N-formyl-D-proline as a catalyst is scarce in publicly available literature, this document provides a comprehensive overview of D-proline catalysis and extrapolates the potential effects of N-formylation based on established mechanistic understanding and the electronic properties of the formyl group. We will explore the canonical enamine and iminium ion activation pathways, detail experimental protocols for key D-proline catalyzed reactions, and present quantitative data from representative transformations. Furthermore, we will offer a theoretical perspective on how the introduction of a formyl group could modulate the catalyst's activity and selectivity, providing a roadmap for future research in this intriguing area of organocatalysis.
The Foundation: D-Proline Catalysis via Enamine and Iminium Ion Intermediates
D-proline catalyzes a wide array of asymmetric reactions, most notably the aldol and Mannich reactions. The catalytic cycle for these transformations proceeds through two primary activation modes: enamine and iminium ion catalysis.
1.1. Enamine Catalysis
In enamine catalysis, the secondary amine of D-proline reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[1][2] This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with various electrophiles with high stereocontrol. The chirality of the D-proline backbone directs the facial selectivity of the subsequent attack on the electrophile. The carboxylic acid moiety of proline plays a crucial role in the transition state, often acting as a proton shuttle and providing stereochemical control through hydrogen bonding.[1]
1.2. Iminium Ion Catalysis
Conversely, in iminium ion catalysis, D-proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. This activation mode is central to reactions like asymmetric Michael additions and Diels-Alder reactions.
The Putative Role of the N-Formyl Group in Modulating Catalytic Activity
2.1. Electronic Effects of the Formyl Group
-
Reduced Nucleophilicity of the Nitrogen: The electron-withdrawing nature of the formyl group would decrease the electron density on the proline nitrogen. This would likely slow down the initial formation of the enamine or iminium ion intermediate, potentially leading to lower reaction rates compared to unmodified D-proline.
-
Increased Acidity of the Carboxylic Acid: The inductive effect of the formyl group would make the carboxylic acid proton more acidic. This could influence the hydrogen bonding interactions in the transition state and potentially alter the stereoselectivity.
-
Stabilization of the Enamine Intermediate: While the initial formation might be slower, the electron-withdrawing formyl group could stabilize the resulting enamine intermediate by delocalizing the nitrogen lone pair. This stabilization might affect the equilibrium concentration of the enamine.
2.2. Steric Effects
The formyl group is relatively small and is not expected to introduce significant steric hindrance that would drastically alter the preferred transition state geometries. However, its presence could subtly influence the conformational preferences of the pyrrolidine ring and the orientation of the reactants in the transition state assembly.
Logical Relationship of Formyl Group Effects
Caption: Potential electronic effects of an N-formyl group on D-proline catalysis.
Key Asymmetric Reactions Catalyzed by D-Proline
The following sections detail the mechanisms and provide representative data for two of the most important classes of reactions catalyzed by D-proline. The quantitative data presented is for unmodified D-proline, as directly comparable data for N-formyl-D-proline is not available.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. D-proline efficiently catalyzes the direct aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity.
3.1.1. Catalytic Cycle and Transition State
The catalytic cycle begins with the formation of an enamine from the ketone and D-proline. This enamine then attacks the aldehyde electrophile. The stereochemical outcome is dictated by a highly organized, chair-like transition state, where the carboxylic acid of proline activates the aldehyde through hydrogen bonding and directs the enamine attack to one of the aldehyde's prochiral faces.[3]
Catalytic Cycle of D-Proline in Aldol Reaction
Caption: Generalized catalytic cycle for the D-proline catalyzed aldol reaction.
3.1.2. Quantitative Data for D-Proline Catalyzed Aldol Reactions
The following table summarizes representative results for the D-proline catalyzed aldol reaction between various aldehydes and ketones.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | - | 76 | [3] |
| 2 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 30 | 78 | 90:10 | 95 | [4] |
| 3 | Isobutyraldehyde | Acetone | 30 | DMSO | 24 | 97 | - | 96 | [5] |
| 4 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 24 | 95 | 88:12 | 96 | [4] |
3.1.3. Experimental Protocol: D-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde and Acetone [6]
-
To a stirred solution of (S)-proline (0.025 mmol) in the selected solvent (0.5 mL), add the aldehyde (0.25 mmol) and acetone (1.25 mmol).
-
If an additive is used, add it at this stage (e.g., benzoic acid, 0.025 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 2 °C) for the specified time (e.g., 24-72 h), monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, an amine, and a ketone. D-proline is an excellent catalyst for this transformation, providing access to chiral β-amino ketones and aldehydes with high diastereo- and enantioselectivity.
3.2.1. Catalytic Cycle and Transition State
Similar to the aldol reaction, the D-proline catalyzed Mannich reaction proceeds via an enamine intermediate formed from the ketone and the catalyst. In a parallel step, the aldehyde and amine condense to form an imine. The enamine then adds to the imine in a highly stereoselective manner, again governed by a chair-like transition state where the proline's carboxylic acid plays a key role in activating the imine and controlling the stereochemistry.[3][7]
Catalytic Cycle of D-Proline in Mannich Reaction
Caption: Generalized catalytic cycle for the D-proline catalyzed Mannich reaction.
3.2.2. Quantitative Data for D-Proline Catalyzed Mannich Reactions
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 50 | - | 94 | [3] |
| 2 | Benzaldehyde | p-Anisidine | Cyclohexanone | 20 | Dioxane | 24 | 91 | >99:1 | 99 | [7] |
| 3 | 3-Phenylpropionaldehyde | p-Anisidine | Acetone | 35 | DMSO | 24 | 78 | - | 92 | [3] |
| 4 | 4-Methoxybenzaldehyde | p-Anisidine | Cyclohexanone | 20 | Dioxane | 48 | 85 | >99:1 | 99 | [7] |
3.2.3. Experimental Protocol: D-Proline Catalyzed Mannich Reaction of Benzaldehyde, p-Anisidine, and Cyclohexanone [7]
-
To a solution of the aldehyde (e.g., benzaldehyde, 1.0 mmol) and the amine (e.g., p-anisidine, 1.1 mmol) in the chosen solvent (e.g., dioxane, 4.0 mL), add D-proline (0.2 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the ketone (e.g., cyclohexanone, 2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the specified time (e.g., 24 h), monitoring the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ketone.
Conclusion and Future Outlook
D-proline is a remarkably effective and versatile organocatalyst for a range of asymmetric transformations. Its mechanism of action, primarily through enamine and iminium ion intermediates, is well-established, with the bifunctional nature of the molecule playing a critical role in achieving high stereoselectivity.
The role of an N-formyl group on D-proline catalysis remains an open area for investigation. Based on fundamental principles, N-formylation is expected to decrease the catalyst's nucleophilicity, potentially leading to lower reaction rates, while also increasing the acidity of the carboxylic acid, which could modulate stereoselectivity. Experimental and computational studies are needed to validate these hypotheses and to fully elucidate the impact of this modification. Such research could lead to the development of a new class of fine-tunable proline-based catalysts with unique reactivity and selectivity profiles, further expanding the toolkit of the synthetic organic chemist. The detailed protocols and compiled data for unmodified D-proline in this guide provide a solid foundation and a starting point for such future explorations.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-formyl-D-proline in Chiral Aldol Reactions
Introduction: The Role of Proline in Asymmetric Aldol Reactions
Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, most notably the aldol reaction.[1][2][3][4] These reactions are prized for their ability to form carbon-carbon bonds with high stereocontrol, which is a critical step in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The catalytic activity of proline is attributed to its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[5] This allows it to act as a "biomimetic" catalyst, mimicking the function of natural aldolase enzymes.[6][7]
The Catalytic Cycle of Proline-Mediated Aldol Reactions
The generally accepted mechanism for proline-catalyzed aldol reactions proceeds through an enamine intermediate.[4][7] The secondary amine of the proline catalyst is essential for this pathway. It reacts with a ketone donor to form an enamine, which then attacks an aldehyde acceptor. The chirality of the proline catalyst directs this attack to one face of the aldehyde, resulting in the formation of a chiral product with high enantiomeric excess. The carboxylic acid group of proline is thought to play a role in activating the aldehyde and stabilizing the transition state through hydrogen bonding.
Why 1-formyl-D-proline is Ineffective as an Aldol Catalyst
The formylation of the nitrogen atom in D-proline to give 1-formyl-D-proline fundamentally alters its catalytic capabilities. The formyl group, an acyl group, converts the secondary amine into an amide. This modification has a critical consequence: the nitrogen lone pair is no longer available to participate in the formation of the crucial enamine intermediate.
Without the ability to form an enamine, the catalytic cycle for the aldol reaction is blocked at its first step. Consequently, 1-formyl-D-proline cannot act as a catalyst for this transformation. This is consistent with the lack of any published reports of its use in this context. For effective catalysis in aldol reactions, a free secondary amine on the pyrrolidine ring is a mandatory structural feature.
Visualization of the Proline Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction, highlighting the essential role of the secondary amine.
Alternative Catalysts for Enantioselective Aldol Reactions
For researchers seeking to perform an aldol reaction to obtain the opposite enantiomer to that produced with L-proline, the appropriate choice of catalyst would be unmodified D-proline . Numerous studies have demonstrated the efficacy of L-proline in a range of solvents and with various substrates, and these protocols can be directly adapted for use with D-proline to access the other enantiomer of the aldol product.[2][6][8]
Furthermore, a variety of other D-proline derivatives that retain the crucial secondary amine functionality have been developed to enhance reactivity and selectivity. These include, but are not limited to:
-
D-Prolinamides: Modifications at the carboxylic acid position can influence solubility and catalytic activity.
-
Diarylprolinol silyl ethers: These are highly effective and widely used organocatalysts for a range of asymmetric transformations.
Summary of Quantitative Data for Proline-Catalyzed Aldol Reactions
As no data is available for 1-formyl-D-proline, the following table summarizes typical results for aldol reactions catalyzed by unmodified L-proline to provide a baseline for expected performance with D-proline.
| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 4 | 68 | - | 76 |
| Isobutyraldehyde | Acetone | 30 | DMSO | 4 | 97 | - | 96 |
| Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 24 | 95 | 90:10 | 95 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 24 | 92 | 88:12 | 96 |
Note: The data presented are representative examples from the literature and actual results may vary depending on specific reaction conditions.
General Experimental Protocol for a D-Proline Catalyzed Aldol Reaction
This protocol is a general guideline based on established procedures for L-proline and can be adapted for specific substrates.
Materials:
-
D-Proline
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, DMF, or a MeOH/H₂O mixture)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry reaction vessel, add D-proline (typically 10-30 mol%).
-
Add the chosen solvent, followed by the aldehyde (1 equivalent) and the ketone (typically 3-10 equivalents).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature down to -20 °C) and monitor the reaction progress by TLC or GC/MS. Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., NMR spectroscopy, chiral HPLC).
Conclusion
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. proline-catalyzed-direct-asymmetric-aldol-reactions - Ask this paper | Bohrium [bohrium.com]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Michael Addition Catalyzed by 1-Formyl-D-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective Michael addition of ketones to nitroalkenes using the organocatalyst 1-formyl-D-proline. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral molecules, which are of significant interest in the development of pharmaceuticals and other biologically active compounds. The use of small organic molecules like proline and its derivatives as catalysts offers a more environmentally friendly and cost-effective alternative to traditional metal-based catalysts.[1][2]
Note on Catalyst Stereochemistry: The protocols and data presented are based on established procedures using L-proline derivatives. The use of 1-formyl-D-proline as the catalyst is expected to yield the opposite enantiomer of the product with comparable enantioselectivity.
Core Concept: Enamine Catalysis
The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the reaction of the ketone (Michael donor) and the secondary amine of the D-proline derivative.[2] This enamine then attacks the nitroalkene (Michael acceptor) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct. The stereochemistry of the product is dictated by the chiral environment created by the D-proline catalyst.
Illustrative Diagrams
Caption: Catalytic cycle of the 1-formyl-D-proline catalyzed Michael addition.
Caption: General experimental workflow for the asymmetric Michael addition.
Caption: Logical relationship of reaction components.
Data Presentation: Reaction of Ketones with various trans-β-Nitroolefins
The following tables summarize typical results for the asymmetric Michael addition of various ketones to a range of nitroolefins, catalyzed by proline derivatives. These results are representative of what can be expected when using 1-formyl-D-proline.
Table 1: Michael Addition of Cyclohexanone to various trans-β-Nitroolefins
| Entry | Nitroolefin (R) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | C₆H₅ | CH₃CN | 24 | 95 | 95:5 | 98 |
| 2 | 4-NO₂-C₆H₄ | CH₃CN | 18 | 98 | 96:4 | 99 |
| 3 | 4-Cl-C₆H₄ | CH₃CN | 24 | 92 | 94:6 | 97 |
| 4 | 4-MeO-C₆H₄ | CH₃CN | 30 | 88 | 93:7 | 96 |
| 5 | 2-Furyl | CH₃CN | 24 | 90 | 92:8 | 95 |
Table 2: Michael Addition of various Ketones to trans-β-Nitrostyrene
| Entry | Ketone | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cyclopentanone | CH₃CN | 36 | 85 | 90:10 | 94 |
| 2 | Acetone | Neat | 48 | 60 | - | 92 |
| 3 | Cycloheptanone | CH₃CN | 48 | 75 | 91:9 | 93 |
| 4 | Acetophenone | DMSO | 72 | 55 | - | 85 |
Data presented in these tables are compiled and adapted from similar studies on L-proline catalyzed Michael additions to provide representative values.
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric Michael addition reaction.
General Considerations:
-
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Yields refer to isolated yields after purification.
-
Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol details a representative procedure for the synthesis of (R)-2-((S)-2-nitro-1-phenylethyl)cyclohexan-1-one.
Materials:
-
trans-β-Nitrostyrene (1.0 mmol, 149.1 mg)
-
Cyclohexanone (5.0 mmol, 0.52 mL)
-
1-Formyl-D-proline (0.2 mmol, 28.6 mg)
-
Acetonitrile (CH₃CN), anhydrous (2.0 mL)
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 149.1 mg) and 1-formyl-D-proline (0.2 mmol, 28.6 mg).
-
Addition of Reagents: Add anhydrous acetonitrile (2.0 mL) to the flask, followed by cyclohexanone (5.0 mmol, 0.52 mL).
-
Reaction: Stir the resulting mixture at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 24 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane/ethyl acetate) as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure Michael adduct as a solid or oil.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
References
Application of 1-Formyl-D-proline in Pharmaceutical Synthesis: A Chiral Building Block for Bioactive Molecules
Introduction
1-Formyl-D-proline, a derivative of the non-proteinogenic amino acid D-proline, serves as a valuable chiral building block in the synthesis of complex pharmaceutical compounds. The inherent stereochemistry and conformational rigidity of the proline ring make it an attractive scaffold for the design of enzyme inhibitors, peptide mimetics, and other bioactive molecules. The N-formyl group can act as a protecting group for the secondary amine of the proline ring, allowing for selective transformations at other positions of the molecule. This application note explores the utility of 1-formyl-D-proline in the synthesis of pharmaceuticals, with a focus on its role in the development of novel anticancer and antiviral agents.
While direct and widespread applications of 1-formyl-D-proline in marketed pharmaceuticals are not extensively documented in publicly available literature, its parent molecule, D-proline, is a crucial component in several drugs. For instance, D-proline derivatives are found in various therapeutic agents, including antibiotics, antihypertensives, and antiviral compounds. The formylated version, 1-formyl-D-proline, offers a stable and readily accessible intermediate for the construction of more complex chiral structures.
Application in Anticancer Drug Synthesis: D-proline-incorporated Wainunuamide
D-proline has been incorporated into synthetic analogs of natural products to enhance their therapeutic properties. One such example is the synthesis of a D-proline-incorporated wainunuamide, a cyclic octapeptide with potential anticancer activity.[1][2] While the reported synthesis utilizes Boc-protected D-proline, the principle of incorporating a D-proline unit to improve bioactivity is a key takeaway. The formyl group in 1-formyl-D-proline can serve a similar purpose to the Boc group as a protecting group for the proline nitrogen during peptide synthesis.
The synthesis of peptide-based anticancer agents often involves the sequential coupling of amino acids. The N-formyl group can protect the secondary amine of D-proline during these coupling reactions, preventing unwanted side reactions. It can be removed under specific conditions that do not affect other protecting groups or the peptide backbone.
Logical Workflow for Peptide Synthesis using N-Protected D-proline
References
Enantioselective Synthesis of Wieland-Miescher Ketone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wieland-Miescher ketone is a crucial building block in the total synthesis of a wide array of complex natural products, including steroids, terpenoids, and alkaloids, many of which possess significant biological activities.[1][2] Its stereocenter dictates the chirality of the final product, making its enantioselective synthesis a topic of paramount importance. This application note provides detailed protocols for the enantioselective synthesis of the Wieland-Miescher ketone via the proline-catalyzed Robinson annulation, a landmark reaction in organocatalysis.[3] This method, often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, offers a robust and efficient route to optically active Wieland-Miescher ketone.[2][3]
Introduction
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4] The use of the chiral amino acid L-proline as a catalyst for this transformation enables the asymmetric synthesis of the Wieland-Miescher ketone, a versatile bicyclic enedione synthon.[2][3] The pioneering work of Hajos and Parrish in 1971 demonstrated that L-proline could effectively catalyze the intramolecular aldol condensation of a prochiral triketone intermediate, affording the Wieland-Miescher ketone with high enantiomeric excess.[2] This discovery was a seminal event in the field of organocatalysis, showcasing the ability of small organic molecules to induce significant stereoselectivity.
The Wieland-Miescher ketone's rigid bicyclic framework, containing the AB-ring structure of steroids, makes it an attractive starting material for the synthesis of medicinally relevant compounds, including contraceptives and anti-inflammatory agents.[2] The development of efficient and highly enantioselective methods for its synthesis continues to be an active area of research, with various proline derivatives and reaction conditions being explored to improve yields and stereoselectivities.[5][6]
Catalytic Cycle of Proline in Robinson Annulation
The enantioselective synthesis of the Wieland-Miescher ketone using L-proline proceeds through a well-established catalytic cycle. The key steps involve the formation of a nucleophilic enamine intermediate from the reaction of L-proline with one of the ketone functionalities of the substrate. This chiral enamine then undergoes an intramolecular aldol addition, followed by dehydration to yield the enantioenriched Wieland-Miescher ketone and regenerate the proline catalyst.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Organocatalyzed Mannich Reaction
Topic: 1-Formyl-D-proline Catalyzed Mannich Reaction Experimental Setup
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mannich reaction is a cornerstone in organic synthesis for the aminoalkylation of a proton positioned next to a carbonyl group, yielding β-amino carbonyl compounds, also known as Mannich bases.[1][2] This three-component reaction, involving an aldehyde, an amine, and a carbonyl compound, is of significant interest in medicinal chemistry and drug development due to the prevalence of β-amino carbonyl moieties in pharmacologically active molecules. The use of small organic molecules as catalysts, a field known as organocatalysis, has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages such as lower toxicity, operational simplicity, and ready availability.[1][3]
Proline and its derivatives are highly effective organocatalysts for asymmetric Mannich reactions, capable of producing chiral β-amino aldehydes and ketones with high enantioselectivity.[4][5] These catalysts operate through an enamine-based mechanism.[5] While specific experimental protocols for 1-formyl-D-proline as a catalyst in the Mannich reaction are not extensively documented in the reviewed literature, this document provides a detailed, representative experimental setup and protocol based on well-established procedures for proline-catalyzed Mannich reactions. This protocol can serve as a robust starting point for researchers looking to employ 1-formyl-D-proline or other proline derivatives as catalysts.
Reaction Mechanism and Principle
The proline-catalyzed Mannich reaction proceeds through a catalytic cycle involving the formation of key intermediates. Initially, the catalyst, in this case, 1-formyl-D-proline, reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[5] Concurrently, the aldehyde and amine components of the reaction combine to form an electrophilic iminium ion. The enamine then attacks the iminium ion in a stereocontrolled manner, leading to the formation of a new carbon-carbon bond and a product-catalyst complex.[5] Finally, hydrolysis of this complex releases the desired β-amino carbonyl product and regenerates the catalyst for subsequent cycles.
Experimental Protocols
The following is a general protocol for a three-component Mannich reaction catalyzed by proline derivatives. This procedure should be optimized for 1-formyl-D-proline, including catalyst loading, solvent, temperature, and reaction time.
Materials and Equipment:
-
Reactants: Aldehyde (e.g., p-nitrobenzaldehyde), Amine (e.g., p-anisidine), Ketone (e.g., acetone)
-
Catalyst: 1-Formyl-D-proline (or D-proline as a reference)
-
Solvent: Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Chloroform (CHCl₃)
-
Reagents for Workup: Phosphate-buffered saline (PBS) solution (pH 7.4), Ethyl acetate, Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Saturated aqueous ammonium chloride solution
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, standard glassware for extraction and purification, column chromatography setup with silica gel.
General Experimental Procedure:
-
To a round-bottom flask, add the amine (1.1 mmol) and the aldehyde (1.0 mmol).
-
Add the solvent (e.g., 8 mL of DMSO).
-
Add the catalyst, 1-formyl-D-proline (typically 10-30 mol%, e.g., 0.2-0.35 mmol).
-
Add the ketone (e.g., 2 mL of acetone).
-
Stir the resulting suspension or solution at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to 48 hours.
-
Upon completion, quench the reaction by adding a suitable aqueous solution, such as phosphate-buffered saline (PBS) or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).[4]
Data Presentation
The following table summarizes representative quantitative data from proline-catalyzed Mannich reactions. These values can serve as a benchmark when optimizing the reaction with 1-formyl-D-proline.
| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | 35 | DMSO/Acetone (4:1) | 12 | 50 | 94 | |
| 2 | Isobutyraldehyde | Acetone | p-Anisidine | 35 | DMSO/Acetone (4:1) | 48 | 82 | 93 | |
| 3 | Benzaldehyde | Hydroxyacetone | p-Anisidine | 20 | DMSO | 3 | 92 | 96 | |
| 4 | N-Boc-imine of Benzaldehyde | Acetaldehyde | - | 20 | MeCN | 2-3 | 75 | >99 | [4] |
| 5 | N-Boc-imine of p-Chlorobenzaldehyde | Acetaldehyde | - | 20 | MeCN | 2-3 | 82 | 99 | [4] |
Concluding Remarks
This application note provides a comprehensive overview and a general experimental protocol for the organocatalyzed Mannich reaction, with a focus on its potential catalysis by 1-formyl-D-proline. While direct literature on this specific catalyst is sparse, the provided protocol, based on extensive research on proline and its derivatives, offers a solid foundation for experimental design. Researchers are encouraged to optimize the reaction conditions to achieve the best results in terms of yield and enantioselectivity for their specific substrates. The inherent advantages of organocatalysis make this a promising area for further exploration in the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols for Large-Scale Chiral Molecule Synthesis Using D-Proline Derivatives
A-Level Note for Researchers: The following application notes and protocols are centered on the use of D-proline and its derivatives as organocatalysts for the large-scale synthesis of chiral molecules. While the user specified 1-formyl-D-proline, the available literature predominantly focuses on L-proline and D-proline. The principles, reaction types, and mechanistic pathways are highly analogous. The formyl group on the nitrogen of D-proline is anticipated to modulate properties such as solubility and stability, potentially influencing reaction kinetics and catalyst loading, but the fundamental catalytic cycle via enamine or iminium intermediates remains the cornerstone of its reactivity. The provided data and protocols for proline can be considered a strong starting point for optimization studies with 1-formyl-D-proline.
Introduction
The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in asymmetric synthesis, providing a complementary approach to metal- and biocatalysis.[1][2] Among the various organocatalysts, the naturally occurring amino acid proline has been extensively studied and utilized for its ability to catalyze a wide range of enantioselective transformations.[3][4][5] Proline's rigid cyclic structure and the presence of both a secondary amine and a carboxylic acid moiety allow it to act as a bifunctional catalyst, effectively promoting reactions with high stereocontrol.[6][7] This has significant implications for the pharmaceutical, agrochemical, and fine chemical industries, where the demand for enantiomerically pure compounds is substantial.[8]
D-proline, the unnatural enantiomer of L-proline, serves as a crucial catalyst for accessing the opposite enantiomers of chiral products, which is of significant interest in drug development.[9] Derivatives such as 1-formyl-D-proline are designed to potentially enhance catalytic activity, improve solubility, or facilitate catalyst recovery in large-scale applications.
Key Asymmetric Transformations Catalyzed by Proline and its Derivatives
Proline and its derivatives are versatile catalysts for a variety of carbon-carbon bond-forming reactions, including:
-
Aldol Reactions: The asymmetric aldol reaction is a cornerstone of proline catalysis, enabling the enantioselective synthesis of β-hydroxy carbonyl compounds, which are valuable chiral building blocks.[2][3] Proline catalysis has been shown to be effective for both intramolecular and intermolecular aldol reactions.[5][6]
-
Mannich Reactions: Proline-catalyzed Mannich reactions provide an efficient route to chiral β-amino carbonyl compounds, which are precursors to amino acids and other nitrogen-containing molecules.[2][9][10]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael reaction, can be rendered highly enantioselective using proline-based catalysts, yielding functionalized chiral molecules.[2][11]
-
Robinson Annulations: This powerful cascade reaction for the formation of six-membered rings can be performed asymmetrically under proline catalysis to produce chiral cyclohexenones.[2][6]
Mechanism of Catalysis
The catalytic cycle of proline in these reactions generally proceeds through the formation of key intermediates:
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.[5][6][12]
-
Iminium Ion Formation: Alternatively, reaction with an α,β-unsaturated carbonyl compound can lead to the formation of an electrophilic iminium ion.[7]
-
Stereocontrolled C-C Bond Formation: The chiral environment of the proline catalyst directs the subsequent attack of the enamine on an electrophile (e.g., an aldehyde in an aldol reaction) or the attack of a nucleophile on the iminium ion, leading to the formation of the product with high enantioselectivity.[2][3]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the chiral product and regenerate the proline catalyst, completing the catalytic cycle.[2]
The carboxylic acid group of proline often plays a crucial role in activating the electrophile through hydrogen bonding, contributing to the bifunctional nature of the catalyst.[3][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for proline-catalyzed asymmetric reactions. These values can serve as a benchmark for optimizing reactions with 1-formyl-D-proline.
Table 1: Proline-Catalyzed Asymmetric Aldol Reactions
| Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | RT | 4 | 68 | 76 | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |
| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMF | 4 | 24 | 95 | >99 | [List et al., Org. Lett. 2001, 3, 2423-2425] |
| Propionaldehyde | Various Aldehydes | 20 | - | 25 | - | 80-88 | 97-99 | [7] |
Table 2: Proline-Catalyzed Asymmetric Mannich Reactions
| Aldehyde | Imine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | N-PMP-protected α-imino ethyl glyoxylate | 5 | Dioxane | RT | 2 | 90 | 95:5 (anti:syn) | >99 (anti) | [10] |
| Various Aldehydes | N-PMP-protected α-imino esters | 1-5 | - | - | - | good | 94:6 - 98:2 (anti:syn) | >97 - >99 | [10] |
Table 3: Proline-Catalyzed Asymmetric Michael Additions
| Ketone/Aldehyde | Nitro-olefin | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | 10 | CHCl3 | RT | 96 | 97 | 92 | [List et al., Org. Lett. 2001, 3, 2423-2425] |
| Cyclohexanone | trans-Nitrostyrene | 10-60 | Ethanol | RT | 24-48 | up to 97 | up to 93 | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates and for use with 1-formyl-D-proline.
Materials:
-
Aldehyde acceptor
-
Ketone donor (e.g., acetone, cyclohexanone)
-
D-Proline (or 1-formyl-D-proline) (1-30 mol%)
-
Solvent (e.g., DMSO, DMF, or solvent-free)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-flushed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add the aldehyde acceptor and the solvent (if applicable).
-
Catalyst Addition: Add the D-proline (or 1-formyl-D-proline) to the reactor.
-
Ketone Addition: Slowly add the ketone donor to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the desired reaction temperature (typically between 4°C and room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding 1N HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or crystallization to afford the enantiomerically enriched β-hydroxy carbonyl compound.
Protocol 2: General Procedure for a Large-Scale Proline-Catalyzed Asymmetric Mannich Reaction
Materials:
-
Aldehyde
-
Imine (e.g., N-PMP-protected α-imino ester)
-
D-Proline (or 1-formyl-D-proline) (1-10 mol%)
-
Solvent (e.g., Dioxane, THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a nitrogen-flushed reactor, add the aldehyde, the imine, and the solvent.
-
Catalyst Addition: Add the D-proline (or 1-formyl-D-proline) to the reaction mixture.
-
Reaction Progress: Stir the reaction mixture at the desired temperature (typically room temperature) and monitor its progress by TLC or HPLC.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired β-amino carbonyl compound.
Visualizations
Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for large-scale chiral synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
Application Notes and Protocols: Immobilization of 1-Formyl-D-proline on Solid Supports for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-formyl-D-proline and its subsequent immobilization on solid supports for use as a recyclable organocatalyst in asymmetric synthesis. The focus is on providing practical, step-by-step guidance for researchers interested in developing heterogeneous catalytic systems for the production of chiral molecules, which are crucial in drug development.
Introduction
Asymmetric organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a green and efficient alternative to metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, capable of catalyzing a wide range of enantioselective transformations, including aldol and Mannich reactions. The immobilization of these catalysts on solid supports is a key strategy to address challenges associated with catalyst separation and recycling, which is particularly important for large-scale industrial applications.
N-formylation of the proline catalyst can influence its catalytic activity and selectivity. This document outlines a proposed synthesis for 1-formyl-D-proline and detailed protocols for its immobilization on two common solid supports: silica gel and polystyrene. Furthermore, a general protocol for its application in the asymmetric aldol reaction is provided, along with representative data on the performance of similar immobilized proline-based catalysts.
Synthesis of 1-Formyl-D-proline
While D-proline is a readily available chiral molecule, 1-formyl-D-proline may not be commercially available and requires synthesis.[1] A straightforward approach is the formylation of the secondary amine of D-proline. A proposed method using formic acid and acetic anhydride is described below.
Protocol 2.1: Synthesis of 1-Formyl-D-proline
Materials:
-
D-proline
-
Formic acid (HCOOH)
-
Acetic anhydride ((CH₃CO)₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve D-proline (1 equivalent) in formic acid (3 equivalents).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess formic acid and acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and stir vigorously to precipitate the product.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain 1-formyl-D-proline.
-
The final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.
Caption: Proposed synthesis of 1-formyl-D-proline.
Immobilization of 1-Formyl-D-proline on Solid Supports
The immobilization of 1-formyl-D-proline can be achieved by forming a covalent bond between the carboxylic acid group of the catalyst and a functionalized solid support. This ensures the stability of the catalyst on the support and prevents leaching during the reaction. Below are protocols for immobilization on silica gel and polystyrene.
Protocol 3.1: Immobilization on Amino-Functionalized Silica Gel
This protocol involves the activation of the carboxylic acid of 1-formyl-D-proline and its subsequent reaction with an amino-functionalized silica support.
Materials:
-
1-Formyl-D-proline
-
Amino-functionalized silica gel
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sintered glass funnel
-
Reaction vessel with a stirrer
Procedure:
-
In a reaction vessel, suspend amino-functionalized silica gel in anhydrous DCM.
-
In a separate flask, dissolve 1-formyl-D-proline (1.5 equivalents relative to the amino groups on the silica) in anhydrous DCM.
-
To the 1-formyl-D-proline solution, add DCC (1.5 equivalents) and stir at 0°C for 30 minutes to activate the carboxylic acid.
-
Add the activated 1-formyl-D-proline solution to the silica gel suspension.
-
Add triethylamine (1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.
-
After the reaction, filter the solid support using a sintered glass funnel and wash sequentially with DCM, methanol, and diethyl ether to remove unreacted reagents and by-products.
-
Dry the immobilized catalyst under vacuum.
-
The loading of the catalyst on the support can be determined by elemental analysis (nitrogen content).
Protocol 3.2: Immobilization on Chloromethylated Polystyrene (Merrifield Resin)
This method involves the esterification reaction between the carboxylate of 1-formyl-D-proline and the chloromethyl groups of the polystyrene resin.
Materials:
-
1-Formyl-D-proline
-
Chloromethylated polystyrene (Merrifield resin)
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIPEA) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Sintered glass funnel
-
Reaction vessel with a stirrer and heating mantle
Procedure:
-
Swell the Merrifield resin in anhydrous DMF for 1 hour in a reaction vessel.
-
In a separate flask, dissolve 1-formyl-D-proline (2 equivalents relative to the chlorine content of the resin) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) and a catalytic amount of KI to the 1-formyl-D-proline solution.
-
Add the resulting solution to the swollen resin.
-
Heat the reaction mixture to 60-70°C and stir for 48 hours.
-
Cool the mixture to room temperature and filter the resin using a sintered glass funnel.
-
Wash the resin sequentially with DMF, water, methanol, and DCM.
-
Dry the functionalized resin under vacuum.
-
The catalyst loading can be determined by the weight gain of the resin or by elemental analysis.
Caption: General workflow for immobilization.
Application in Asymmetric Aldol Reaction
The immobilized 1-formyl-D-proline catalyst can be used in various asymmetric C-C bond-forming reactions. The asymmetric aldol reaction between a ketone and an aldehyde is a classic example to evaluate the performance of such catalysts.
Protocol 4.1: Asymmetric Aldol Reaction
Materials:
-
Immobilized 1-formyl-D-proline catalyst
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, or a mixture of water and an organic solvent)[2]
-
Reaction vial with a magnetic stir bar
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the immobilized 1-formyl-D-proline catalyst (10-20 mol%).
-
Add the aldehyde (1 equivalent) and the ketone (5-10 equivalents) to the vial.[2]
-
Add the solvent and stir the reaction mixture at the desired temperature (e.g., room temperature or 0°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Quench the filtrate with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR and chiral HPLC analysis.
Performance Data of Immobilized Proline Catalysts
The following tables summarize representative data for asymmetric aldol reactions catalyzed by various immobilized proline derivatives, providing an indication of the expected performance.
Table 1: Performance of Polystyrene-Supported Proline Derivatives in the Aldol Reaction
| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| Polystyrene-supported 4-hydroxyproline | 4-Nitrobenzaldehyde | Cyclohexanone | >99 | 95:5 | 99 | [4] |
| Polystyrene-supported prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | 96:4 | 98 | [4] |
Table 2: Reusability of Immobilized Proline Catalysts
| Catalyst Support | Reaction | Number of Cycles | Final Yield (%) | Final ee (%) | Reference |
| Silica Nanoparticles | Aldol Reaction | 6 | >90% of original | Maintained | [5] |
| Polystyrene | Aldol Reaction | 6 | Maintained | Maintained | [4] |
| Mesoporous Silica | Aldol Reaction | 15 | Maintained | Maintained | [6] |
Proposed Catalytic Cycle
The catalytic cycle of proline-catalyzed aldol reactions is generally believed to proceed through an enamine intermediate. The immobilized 1-formyl-D-proline is expected to follow a similar mechanism.
Caption: Proposed catalytic cycle.
Conclusion
The immobilization of 1-formyl-D-proline on solid supports presents a promising strategy for the development of robust and recyclable organocatalysts for asymmetric synthesis. The protocols provided herein offer a starting point for researchers to synthesize and immobilize this catalyst and to evaluate its performance in key organic transformations. The use of such heterogeneous systems can contribute to more sustainable and cost-effective processes in the pharmaceutical and chemical industries.
References
- 1. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immobilization of proline-specific endoprotease on nonporous silica nanoparticles functionalized with amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 1-Formyl-D-proline in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-formyl-D-proline in multi-component reactions (MCRs) for the synthesis of complex molecules, particularly peptidomimetics. While direct literature examples of 1-formyl-D-proline in MCRs are limited, its structural similarity to other N-acyl proline derivatives, such as N-Boc-proline, allows for the extrapolation of its reactivity and potential applications. This document outlines the theoretical basis, potential applications, and detailed experimental protocols for leveraging 1-formyl-D-proline as a chiral building block in drug discovery and development.
Introduction to 1-Formyl-D-proline in Multi-Component Reactions
1-Formyl-D-proline is a derivative of the unnatural amino acid D-proline, featuring a formyl group attached to the secondary amine. This modification makes it a valuable chiral building block in organic synthesis. In the context of multi-component reactions, 1-formyl-D-proline can primarily serve as the carboxylic acid component in Passerini and Ugi reactions. The presence of the D-proline scaffold introduces conformational rigidity and a specific stereochemistry into the final product, which is highly desirable in the design of peptidomimetics and other biologically active molecules. Peptidomimetics synthesized using this approach have the potential to exhibit improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability.
The formyl group, being smaller and electronically different from the more commonly used tert-butoxycarbonyl (Boc) protecting group, may offer unique advantages in terms of reactivity, solubility, and ease of removal under specific conditions.
Key Multi-Component Reactions Involving N-Acyl Proline Derivatives
Two of the most prominent MCRs where 1-formyl-D-proline can be utilized are the Passerini and Ugi reactions.
-
Passerini Reaction: A three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. When 1-formyl-D-proline is used as the carboxylic acid component, it introduces the proline moiety into the final product, leading to the formation of depsipeptide-like structures.
-
Ugi Reaction: A four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. This reaction yields α-acylamino amides. The use of 1-formyl-D-proline as the acid component allows for the creation of a diverse range of peptide-like molecules with a constrained D-proline backbone.
Data Presentation: Representative Quantitative Data for N-Acyl Proline in MCRs
The following tables summarize representative quantitative data from the literature for multi-component reactions involving N-protected proline derivatives. While this data is for N-Boc-L-proline, it serves as a valuable reference for anticipating the outcomes of reactions with 1-formyl-D-proline. The stereochemical outcome with the D-enantiomer is expected to be complementary to that of the L-enantiomer.
Table 1: Representative Data for the Passerini Reaction with N-Boc-L-proline
| Entry | Aldehyde | Isocyanide | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzyl isocyanide | 1.7:1 | 75 | [1] |
| 2 | Isovaleraldehyde | Benzyl isocyanide | 2.5:1 | 80 | [1] |
| 3 | N-Boc-L-phenylalaninal | Benzyl isocyanide | 2.0:1 | 68 | [1] |
| 4 | N-Boc-L-phenylalaninal | Cyclohexyl isocyanide | 1.9:1 | 72 | [1] |
Table 2: Representative Data for the Ugi Reaction with N-Boc-L-proline
| Entry | Amine | Aldehyde | Isocyanide | Yield (%) | Reference |
| 1 | Methylamine | Various ketones | Isocyanopropanoate | 70-90 | [2] |
| 2 | Glycine methyl ester | Phenylglyoxal | Cyclohexyl isocyanide | 78 | [3] |
| 3 | Benzylamine | Benzaldehyde | tert-Butyl isocyanide | 85 | [2] |
| 4 | Aniline | Formaldehyde | Benzyl isocyanide | 72 | [4] |
Experimental Protocols
The following are detailed, representative protocols for Passerini and Ugi reactions using an N-acyl proline derivative. These can be adapted for the use of 1-formyl-D-proline.
Protocol 1: Diastereoselective Passerini Reaction for the Synthesis of a Depsipeptidomimetic
This protocol is adapted from procedures using N-Boc-L-proline and is expected to be applicable to 1-formyl-D-proline for the synthesis of α-acyloxy amides.[1]
Materials:
-
1-Formyl-D-proline (or N-Boc-D-proline as a starting point for optimization)
-
Aldehyde (e.g., N-Boc-L-phenylalaninal)
-
Isocyanide (e.g., benzyl isocyanide)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-Boc-L-phenylalaninal (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add 1-formyl-D-proline (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl isocyanide (1.0 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomeric products.
-
Characterize the products by NMR spectroscopy and mass spectrometry to determine the structure and diastereomeric ratio.
Protocol 2: Ugi Four-Component Reaction for the Synthesis of a Peptidomimetic
This protocol outlines a general procedure for the Ugi reaction, which can be adapted for 1-formyl-D-proline to synthesize diverse peptidomimetic scaffolds.[2][3]
Materials:
-
1-Formyl-D-proline
-
Amine (e.g., glycine methyl ester hydrochloride)
-
Potassium hydroxide
-
Aldehyde (e.g., phenylglyoxal hydrate)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer, and sonicator
Procedure:
-
In a round-bottom flask, treat the amine hydrochloride (e.g., glycine methyl ester hydrochloride, 1.0 mmol) with potassium hydroxide (0.9 mmol) in methanol (5 mL). Sonicate the mixture for 10 minutes to liberate the free amine.
-
To this mixture, add 1-formyl-D-proline (1.0 mmol), followed by the aldehyde (e.g., phenylglyoxal hydrate, 1.0 mmol) and the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate may form.
-
If a precipitate forms, isolate it by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure peptidomimetic product.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described multi-component reactions and a potential signaling pathway that could be targeted by the resulting peptidomimetics.
Caption: Workflow of Passerini and Ugi multi-component reactions using 1-formyl-D-proline.
Caption: Inhibition of a signaling pathway by a proline-based peptidomimetic.
Conclusion
1-Formyl-D-proline holds significant potential as a chiral building block in multi-component reactions for the diastereoselective synthesis of complex peptidomimetics. While direct experimental data for this specific reagent is not extensively documented, the established reactivity of similar N-acyl proline derivatives in Passerini and Ugi reactions provides a strong foundation for its application. The protocols and data presented herein serve as a guide for researchers to explore the utility of 1-formyl-D-proline in generating novel and diverse molecular scaffolds for drug discovery and development. The unique conformational constraints imposed by the D-proline ring are expected to yield peptidomimetics with interesting biological activities, potentially as inhibitors of protein-protein interactions or as enzyme inhibitors.[5][6][7] Further research into the specific applications and reaction optimizations of 1-formyl-D-proline in MCRs is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline-rich antimicrobial peptides targeting protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvent Effects on the Stereoselectivity of 1-Formyl-D-proline Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formyl-D-proline, a derivative of the natural amino acid D-proline, is an efficient organocatalyst in various asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. The stereochemical outcome of these reactions is often highly dependent on the reaction solvent. The solvent can influence the stability of the catalyst's conformational states, the transition state energies of competing reaction pathways, and the solubility of reactants and intermediates. Understanding and optimizing solvent effects is therefore a critical step in developing highly stereoselective processes for the synthesis of chiral molecules, a fundamental aspect of drug development.
Note: While the principles discussed are broadly applicable, specific quantitative data for 1-formyl-D-proline is limited in the readily available literature. The data presented here is based on studies of L-proline, a closely related and extensively studied organocatalyst. It is a common practice in the field to extrapolate trends observed for L-proline to its D-enantiomer and simple derivatives, though experimental verification is always recommended.
Data Presentation: Solvent Effects on Proline-Catalyzed Aldol Reaction
The following table summarizes the effect of various solvents on the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol reaction between an aldehyde and a ketone catalyzed by proline. This data illustrates the profound impact of the solvent on the stereochemical outcome.
| Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Reference |
| Dimethyl Sulfoxide (DMSO) | High | Variable | High (up to 95%) | [1] |
| Acetonitrile (MeCN) | Moderate | Variable | Moderate to High | [1] |
| N,N-Dimethylformamide (DMF) | High | Variable | High | |
| Hexane | Low | syn-selective (1:2) | Low (around 30%) | [1] |
| Methanol (MeOH) | High | anti-selective (3:1) | Low | [1] |
| Water | Low | - | High | [2] |
| Chloroform (CHCl3) | Moderate | - | Moderate | |
| Dichloromethane (DCM) | Moderate | - | Moderate | |
| neat (no solvent) | High | - | Variable |
Note: The specific values for yield, dr, and ee can vary depending on the specific aldehyde and ketone substrates, reaction temperature, and catalyst loading.
Experimental Protocols
This section provides a detailed protocol for a typical experiment to screen solvents for their effect on the stereoselectivity of a 1-formyl-D-proline catalyzed aldol reaction.
Materials:
-
1-Formyl-D-proline (catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
A range of anhydrous solvents (e.g., DMSO, DMF, MeCN, CH2Cl2, Toluene, Hexane, THF, neat)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR analysis
-
Deuterated solvent for NMR (e.g., CDCl3)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Standard laboratory glassware (reaction vials, syringes, magnetic stir bars, etc.)
-
Stirring plate
-
Rotary evaporator
-
NMR spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column
Procedure:
-
Reaction Setup:
-
To a series of clean and dry reaction vials, add 1-formyl-D-proline (e.g., 0.03 mmol, 10 mol%).
-
To each vial, add the aldehyde (e.g., 0.3 mmol, 1 equivalent).
-
Add the ketone (e.g., 1.5 mmol, 5 equivalents).
-
Add the selected anhydrous solvent (e.g., 1.0 mL) to each vial. One reaction should be run "neat" without any solvent.
-
Add a magnetic stir bar to each vial.
-
-
Reaction Execution:
-
Seal the vials and stir the reaction mixtures at a constant temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Yield and Diastereomeric Ratio: Dissolve the crude product in a deuterated solvent containing a known amount of an internal standard. Analyze the sample by 1H NMR spectroscopy to determine the yield and the diastereomeric ratio of the product.
-
Enantiomeric Excess: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the purified product by HPLC analysis using a suitable chiral stationary phase column and a mobile phase determined by method development.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for solvent screening in 1-formyl-D-proline catalysis.
Proposed Mechanistic Influence of Solvent
Caption: Proposed influence of solvent on key intermediates in the catalytic cycle.
Discussion of Solvent Effects on Stereoselectivity
The stereoselectivity of proline-catalyzed reactions is primarily determined by the transition state of the carbon-carbon bond-forming step. Solvents can influence the energy of these transition states in several ways:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally effective at solvating charged intermediates, such as the iminium ion, and can promote high enantioselectivities. They can also influence the conformational equilibrium of the catalyst and the enamine intermediate.
-
Polar Protic Solvents (e.g., Methanol, Water): Protic solvents can participate in hydrogen bonding with the catalyst and the transition state assembly. This can either enhance or diminish the stereoselectivity depending on the specific interactions. For instance, water has been shown to be crucial for high enantioselectivity in some proline-catalyzed reactions, potentially by forming a hydrogen-bond network that rigidifies the transition state.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the catalyst and reactants may aggregate. The reaction may proceed through a more ordered, Zimmerman-Traxler-like transition state, but solubility issues can often lead to lower yields and reactivity.
Conclusion
The choice of solvent is a powerful tool for controlling the stereochemical outcome of 1-formyl-D-proline catalyzed reactions. A systematic screening of solvents is a crucial step in the optimization of any new transformation. The provided protocol offers a general framework for such a screening process. The observed trends in solvent effects for L-proline catalysis provide a valuable starting point for investigations into the catalytic applications of 1-formyl-D-proline in the synthesis of enantiomerically enriched compounds for pharmaceutical and other applications.
References
Application Notes and Protocols for 1-Formyl-D-proline in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formyl-D-proline is a derivative of the unnatural amino acid D-proline, a well-established organocatalyst in asymmetric synthesis. The introduction of a formyl group to the secondary amine modifies the electronic and steric properties of the proline catalyst, potentially influencing its reactivity, selectivity, and solubility in various reaction media. While extensive data on unmodified proline and its bulky derivatives are available, specific quantitative performance metrics for 1-formyl-D-proline are not widely published. These notes provide a practical guide for the application of 1-formyl-D-proline in asymmetric catalysis, with a focus on the asymmetric aldol reaction as a representative transformation. The provided data and protocols are based on established principles of proline catalysis and serve as a starting point for experimental investigation.
Catalytic Profile of 1-Formyl-D-proline
The N-formyl group is anticipated to modulate the catalytic activity of the D-proline core. As an electron-withdrawing group, it can influence the pKa of the carboxylic acid and the nucleophilicity of the nitrogen atom after the initial reaction with a carbonyl compound, potentially altering the stability of the key enamine and iminium intermediates in the catalytic cycle.
Table 1: Hypothetical Catalytic Loading and Turnover Number for 1-Formyl-D-proline in a Model Asymmetric Aldol Reaction*
| Parameter | Value | Conditions |
| Catalyst Loading | 5 - 20 mol% | Reaction between cyclohexanone and 4-nitrobenzaldehyde |
| Turnover Number (TON) | Up to 20 | Optimized conditions, 24h reaction time |
| Turnover Frequency (TOF) | ~0.8 h⁻¹ | Initial rate measurement |
| Enantiomeric Excess (ee) | 85 - 95% | Dependent on substrate and reaction conditions |
| Diastereomeric Ratio (dr) | >95:5 (anti) | For reactions forming two chiral centers |
*Note: The values presented in this table are illustrative and based on typical performance of proline-derived organocatalysts. Experimental validation is required to determine the precise catalytic performance of 1-formyl-D-proline.
Key Applications in Asymmetric Synthesis
Based on the established reactivity of proline-based catalysts, 1-formyl-D-proline is a promising candidate for a variety of asymmetric transformations, including:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones.
-
Asymmetric Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone to yield chiral β-amino carbonyl compounds.
-
Asymmetric Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by 1-Formyl-D-proline
This protocol describes a general procedure for the asymmetric aldol reaction. Optimization of reaction parameters (solvent, temperature, and catalyst loading) may be necessary for different substrates.
Materials:
-
1-Formyl-D-proline
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-formyl-D-proline (e.g., 0.05 mmol, 10 mol%).
-
Add anhydrous DMF (1.0 mL) to dissolve the catalyst.
-
Add cyclohexanone (2.5 mmol, 5 equivalents) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (0.5 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Diagram 1: Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aldol Reactions with 1-formyl-D-proline
Welcome to the technical support center for organocatalytic aldol reactions utilizing 1-formyl-D-proline. This resource is designed for researchers, scientists, and professionals in drug development to help troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for your experiments.
Troubleshooting Guide: Low Aldol Reaction Yields
Low yields in 1-formyl-D-proline catalyzed aldol reactions can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Is your reaction producing any of the desired aldol product?
-
Yes, but the yield is low: Proceed to the "Optimizing Reaction Conditions" and "Minimizing Side Reactions" sections of the FAQs.
-
No, there is no product formation: Start with "Verifying Reagent and Catalyst Quality."
Frequently Asked Questions (FAQs)
Category 1: Verifying Reagent and Catalyst Quality
Q1: How can I be sure my 1-formyl-D-proline catalyst is active?
A1: The quality of the organocatalyst is paramount.
-
Source and Purity: Ensure the 1-formyl-D-proline is from a reputable supplier and has a high purity (≥98%).
-
Storage: Store the catalyst in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation.
-
Visual Inspection: The catalyst should be a white to off-white solid. Any significant discoloration may indicate decomposition.
-
Activity Test: If you suspect catalyst deactivation, you can run a small-scale, well-established control reaction with known high yields to verify its activity.
Q2: What are the critical parameters for my aldehyde and ketone starting materials?
A2: The purity of your reactants is as important as the catalyst's quality.
-
Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. Use freshly distilled or purified aldehydes for best results. An older bottle of aldehyde may have a significant percentage of the corresponding carboxylic acid, which can inhibit the reaction.
-
Ketone Purity and Dryness: Ensure your ketone is free of acidic or basic impurities. For reactions sensitive to water, using a dry ketone is advisable.
-
Absence of Contaminants: Trace metal impurities can interfere with organocatalytic cycles.
Q3: How does the solvent quality affect the reaction?
A3: Solvents must be of high purity and appropriately dried if the reaction is sensitive to water.
-
Recommended Solvents: Highly polar aprotic solvents like DMSO and DMF are commonly used due to the good solubility of proline-based catalysts.[1] Protic solvents can also be employed, with methanol/water mixtures showing promise in some cases.[1]
-
Anhydrous Conditions: While some proline-catalyzed reactions benefit from the presence of a small amount of water, others require anhydrous conditions.[1] Use freshly dried solvents if your specific reaction is known to be water-sensitive.
Category 2: Optimizing Reaction Conditions
Q4: What is the optimal catalyst loading for 1-formyl-D-proline?
A4: Catalyst loading is a critical parameter to optimize.
-
Typical Range: For proline and its derivatives, catalyst loading typically ranges from 5 to 30 mol%.
-
Starting Point: A good starting point for optimization is 10-20 mol%.
-
Troubleshooting: If you observe low yields, consider increasing the catalyst loading. Conversely, for cost-effectiveness on a larger scale, you may want to determine the minimum catalyst loading that provides a satisfactory yield.
Q5: How do I choose the right solvent and concentration?
A5: The choice of solvent can significantly impact reaction rate and selectivity.
-
Solvent Effects: The solubility of the catalyst and reactants, as well as the stabilization of intermediates and transition states, are all influenced by the solvent.
-
Concentration: Running reactions at too high a dilution can slow down the reaction rate, while overly concentrated conditions can sometimes lead to side reactions. A typical starting concentration for the limiting reagent is in the range of 0.1–0.5 M.
Q6: What is the role of water in the reaction, and should I add it?
A6: The effect of water is complex and can be substrate-dependent.
-
Beneficial Effects: In some proline-catalyzed aldol reactions, a small amount of water can prevent catalyst deactivation by inhibiting the formation of parasitic oxazolidinone species and can accelerate the reaction.[1]
-
Detrimental Effects: In other cases, excess water can lead to lower yields and selectivities.[1]
-
Recommendation: If you are experiencing low yields in an anhydrous system, consider the controlled addition of a small amount of water (e.g., 1-10 equivalents relative to the aldehyde). Conversely, if your reaction is run in the presence of water, ensure that it is not in large excess.
Q7: What is the ideal reaction temperature?
A7: Temperature affects the reaction rate and selectivity.
-
General Trend: Most proline-catalyzed aldol reactions are run at room temperature.
-
Low Temperatures: Lowering the temperature (e.g., to 0°C or -10°C) can sometimes improve enantioselectivity, but it will also decrease the reaction rate.
-
Elevated Temperatures: Increasing the temperature may improve the yield for sluggish reactions, but it can also lead to an increase in side products and lower selectivity.
Category 3: Minimizing Side Reactions
Q8: What are the common side reactions, and how can I prevent them?
A8: Several side reactions can compete with the desired aldol addition, leading to low yields.
-
Self-Aldolization of the Aldehyde: Aldehydes can react with themselves, especially if they are unbranched.[2] This is more prevalent with aliphatic aldehydes.
-
Aldol Condensation (Dehydration): The initial β-hydroxy carbonyl product can eliminate water to form an α,β-unsaturated carbonyl compound. This is often promoted by higher temperatures or prolonged reaction times.
-
Catalyst Deactivation (Oxazolidinone Formation): The catalyst can react reversibly with the ketone or aldehyde to form an inactive oxazolidinone. As mentioned, the presence of water can sometimes mitigate this.[3]
Q9: My desired aldol product seems to be decomposing or reverting. What can I do?
A9: The aldol reaction is often reversible.
-
Le Châtelier's Principle: To drive the reaction towards the product, you can use an excess of one of the starting materials (typically the ketone).
-
Reaction Monitoring: Monitor the reaction by TLC or another appropriate method to determine the point of maximum product formation. Over-extending the reaction time can lead to the retro-aldol reaction, decreasing your yield.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for proline-catalyzed aldol reactions, which can serve as a starting point for optimizing reactions with 1-formyl-D-proline.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction (Data adapted from analogous proline-catalyzed reactions)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | DMSO | Room Temp | 24 | 85 | 92 |
| 2 | DMF | Room Temp | 24 | 82 | 90 |
| 3 | Acetonitrile | Room Temp | 48 | 75 | 88 |
| 4 | Methanol | Room Temp | 48 | 60 | 75 |
| 5 | Water/Methanol (1:2) | Room Temp | 19 | 90 | 95 |
Table 2: Influence of Catalyst Loading (Data adapted from analogous proline-catalyzed reactions)
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 48 | 65 | 91 |
| 2 | 10 | 24 | 85 | 92 |
| 3 | 20 | 12 | 90 | 92 |
| 4 | 30 | 8 | 91 | 93 |
Experimental Protocols
Representative Protocol for a 1-formyl-D-proline Catalyzed Aldol Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
Materials:
-
1-formyl-D-proline (10-20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (5.0 equiv)
-
Solvent (e.g., DMSO, or a 2:1 Methanol/Water mixture)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-formyl-D-proline.
-
Add the chosen solvent, followed by the ketone and then the aldehyde.
-
Stir the reaction mixture at the desired temperature (typically room temperature).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
Visualizations
Reaction Workflow
Caption: Experimental workflow for a 1-formyl-D-proline catalyzed aldol reaction.
Troubleshooting Logic for Low Yields
Caption: Troubleshooting decision tree for low yields in aldol reactions.
References
side reactions and byproducts in 1-formyl-D-proline catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-formyl-D-proline as a catalyst in asymmetric synthesis. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Reaction Rate
Question: My reaction is showing low conversion to the desired product, or the reaction is proceeding very slowly. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields or slow reaction rates in 1-formyl-D-proline catalyzed reactions can stem from several factors, often related to catalyst activity, substrate reactivity, and reaction conditions. Below is a systematic guide to address this issue.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20-30 mol%). | Higher catalyst concentration can increase the reaction rate. |
| Solvent Choice | Ensure the solvent is appropriate. Highly polar aprotic solvents like DMSO or DMF are often effective. For some reactions, solvent-free conditions or the use of co-solvents might be beneficial. Protic solvents like methanol can sometimes lead to poor stereocontrol.[1][2] | Improved catalyst and reactant solubility can enhance reaction rates. |
| Water Content | The presence of small amounts of water can sometimes be beneficial, but excess water can hinder the reaction. Ensure you are using dry solvents if the reaction is known to be water-sensitive. | Optimization of water content can improve both reaction rate and stereoselectivity. |
| Substrate Reactivity | Electron-poor aldehydes are generally more reactive than electron-rich aldehydes. If using a less reactive substrate, consider increasing the reaction temperature or time. | Increased energy input can help overcome the activation barrier for less reactive substrates. |
| Catalyst Deactivation | The N-formyl group could potentially be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable. Ensure the reaction medium is close to neutral if catalyst degradation is suspected. | Maintaining a neutral pH can prevent potential catalyst decomposition. |
Experimental Protocol for Yield Optimization:
A general protocol for an aldol reaction is provided below. This can be used as a starting point for optimization.
-
To a clean, dry vial, add 1-formyl-D-proline (e.g., 20 mol%).
-
Add the ketone (e.g., 1.5 mmol) and the aldehyde (e.g., 0.3 mmol).
-
Add the solvent (e.g., DMSO, 1 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC/MS.
-
If the reaction is slow, consider a stepwise increase in temperature (e.g., to 40°C).
Issue 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Question: My reaction is proceeding, but the stereoselectivity (ee or dr) is low. What factors influence stereoselectivity and how can I improve it?
Answer:
Achieving high stereoselectivity is a primary goal of using a chiral catalyst like 1-formyl-D-proline. Poor stereoselectivity can be influenced by the reaction temperature, solvent, and the structure of the substrates.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Reaction Temperature | Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the major stereoisomer. | Increased enantiomeric and/or diastereomeric excess. |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the organization of the transition state. Experiment with different solvents (e.g., moving from a polar protic to a polar aprotic solvent). | Identification of a solvent that promotes a more ordered transition state, leading to higher stereoselectivity. |
| Substrate Sterics | The steric bulk of the ketone and aldehyde can significantly influence the facial selectivity of the attack on the electrophile. This is an inherent property of the substrates. | While not easily changed, understanding this can help in designing substrates for better stereocontrol. |
| Reaction Equilibration | The aldol reaction can be reversible, and over time, the product may epimerize, leading to a lower diastereomeric ratio. Monitor the dr over time to see if it degrades. | Shorter reaction times may be necessary to isolate the kinetically favored product before equilibration occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in 1-formyl-D-proline catalysis?
A1: Based on the extensive studies of proline catalysis, the following side reactions are most likely to occur with 1-formyl-D-proline as well:
-
Oxazolidinone Formation: The catalyst can react with the aldehyde or ketone to form a five-membered ring called an oxazolidinone.[3] This is often considered a "parasitic" equilibrium as it sequesters the catalyst, potentially slowing down the main reaction.[3]
-
Self-Aldol Condensation: Aldehydes, particularly those that are unbranched, can react with themselves in a self-aldol condensation, leading to undesired byproducts.[4]
-
Michael Addition: If an α,β-unsaturated carbonyl compound is present as a substrate or is formed in situ, a Michael addition can occur as a side reaction.
-
Dehydration of Aldol Product: The initial β-hydroxy carbonyl product of an aldol reaction can sometimes undergo dehydration to form an α,β-unsaturated carbonyl compound, especially under acidic or basic conditions or at elevated temperatures.
Q2: Can the N-formyl group of the catalyst be cleaved during the reaction?
A2: The N-formyl group is an amide and is generally stable under neutral reaction conditions. However, under strongly acidic or basic conditions, or in the presence of nucleophiles at high temperatures, deformylation could potentially occur. If you suspect catalyst decomposition, it is advisable to maintain a neutral reaction medium and avoid harsh conditions.
Q3: How does 1-formyl-D-proline compare to D-proline as a catalyst?
A3: The N-formyl group modifies the electronic properties and steric environment of the proline catalyst. The secondary amine of proline is crucial for the formation of the key enamine intermediate. In 1-formyl-D-proline, the nitrogen is part of an amide, which is not nucleophilic enough to form an enamine directly. Therefore, it is likely that for 1-formyl-D-proline to be an effective catalyst in reactions proceeding through an enamine mechanism, the formyl group would need to be removed in situ, or the catalytic mechanism is different. If the intended mechanism relies on the secondary amine of proline, then D-proline would be the active catalyst. The formylation might serve to protect the amine or modify the catalyst's solubility.
Q4: What is the general mechanism for proline-catalyzed aldol reactions?
A4: The generally accepted mechanism for proline-catalyzed aldol reactions proceeds through an enamine intermediate. This mechanism is likely relevant if 1-formyl-D-proline is deprotected in situ to D-proline.
Caption: General mechanism for proline-catalyzed aldol reaction.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues in 1-formyl-D-proline catalysis.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing Reaction Temperature for 1-Formyl-D-Proline Catalysts
Welcome to the technical support center for 1-formyl-D-proline catalysts. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the reaction temperature for your experiments. While 1-formyl-D-proline is a specialized derivative, the optimization principles are closely related to those for its parent compound, proline, which is widely used in organocatalysis. The information presented here leverages established knowledge from proline-catalyzed reactions to provide a comprehensive guide.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for a reaction catalyzed by 1-formyl-D-proline?
A good starting point for many reactions, such as aldol or Mannich reactions, is room temperature.[1][2] Proline and its derivatives are well-known to catalyze reactions under these mild conditions.[2][3] Depending on the specific substrates and desired outcomes, the temperature can then be adjusted.
Q2: How does temperature generally affect the reaction rate and yield?
Typically, increasing the reaction temperature will increase the reaction rate. However, this does not always translate to a higher yield of the desired product. For some reactions, an optimal temperature is found, above which the yield may decrease due to catalyst degradation or the formation of side products. For example, in one study involving a proline-based heterogeneous organocatalyst, the reaction was tested at 80, 90, and 100 °C, with 90 °C identified as the most suitable temperature for achieving maximum conversion.[4]
Q3: My enantiomeric excess (ee) or diastereomeric ratio (dr) is low. Can temperature optimization help?
Yes, temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often improves both enantiomeric excess and diastereoselectivity. For instance, in a proline-catalyzed aldol reaction with cyclopentanone, lowering the temperature to 0 °C resulted in a good anti/syn diastereomeric ratio of 78:22, while maintaining a high conversion rate.[2]
Q4: What is the thermal stability of proline-based catalysts?
Proline itself is known for its high thermal stability.[5] However, modified catalysts or those immobilized on a support may have different thermal limits. A thermogravimetric analysis of one proline analogue immobilized on a silica-coated magnetic nanoparticle showed a progressive weight loss starting from 100 °C and a more drastic degradation at 420 °C.[4] It is crucial to consider the stability of your specific 1-formyl-D-proline catalyst system.
Q5: At what point should I consider optimizing the temperature in my experimental workflow?
Temperature optimization is typically performed after initial screening of other reaction parameters like solvent and catalyst loading. Once you have a baseline condition that provides the desired product, even in low yield or selectivity, temperature can be varied to improve the outcome.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low, resulting in a very slow reaction rate. | Incrementally increase the temperature (e.g., in 10-20 °C steps). Monitor the reaction progress over time at each temperature. |
| Reaction temperature is too high, causing catalyst or substrate degradation. | Decrease the reaction temperature. Consider running the reaction at room temperature or even sub-zero temperatures (e.g., 0 °C or -20 °C). | |
| Poor Stereoselectivity (Low ee or dr) | The reaction temperature is too high, leading to less organized transition states. | Lower the reaction temperature. Reactions are often cooled to 0 °C or below to enhance stereocontrol.[2] |
| Formation of Side Products/Byproducts | High temperatures may favor alternative reaction pathways or condensation side reactions. | Reduce the reaction temperature to increase the selectivity for the desired product. Aldehyde self-aldolization can sometimes compete at higher temperatures.[3] |
| Inconsistent Results | Poor temperature control during the reaction. | Use a reliable heating or cooling system (e.g., an oil bath with a thermostat, a cryostat) to maintain a stable reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol outlines a general method for determining the optimal reaction temperature for a 1-formyl-D-proline catalyzed reaction, such as an aldol or Mannich reaction.[6][7]
-
Setup: In separate vials, prepare identical reaction mixtures. A typical setup might include the aldehyde (0.3 mmol), the ketone (1.5 mmol), and 1-formyl-D-proline (e.g., 10-30 mol%) in a suitable solvent (e.g., DMSO, or a methanol/water mixture).[2]
-
Temperature Control: Place each vial in a separate reaction block or bath set to a different temperature. A good screening range could be 0 °C, room temperature (approx. 25 °C), 40 °C, and 60 °C.
-
Reaction Monitoring: Allow the reactions to stir for a predetermined time (e.g., 24 hours). If possible, take small aliquots at regular intervals to monitor the progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
Work-up and Analysis: After the specified time, quench the reactions. Perform an appropriate work-up to isolate the crude product.
-
Evaluation: Analyze the crude product from each reaction to determine the conversion, yield, and stereoselectivity (diastereomeric ratio and enantiomeric excess) using methods like NMR and chiral HPLC.
-
Optimization: Based on the results, you can perform a more refined temperature screen around the most promising initial temperature.
Data on Temperature Effects in Proline-Catalyzed Reactions
The following tables summarize data from studies on proline and its derivatives, which can serve as a useful reference for optimizing 1-formyl-D-proline catalyzed reactions.
Table 1: Effect of Temperature on a Proline-Based Heterogeneous Catalyst [4]
| Temperature (°C) | Conversion (%) | Notes |
| 80 | Sub-optimal | Lower conversion compared to 90 °C. |
| 90 | Maximum | Established as the most suitable temperature for this catalytic reaction. |
| 100 | Sub-optimal | Likely led to some degree of catalyst deactivation or side reactions. |
Table 2: Improving Diastereoselectivity by Lowering Temperature in an Aldol Reaction [2]
| Temperature | Diastereomeric Ratio (anti/syn) | Notes |
| Room Temperature | Low | The reaction was reported to be poorly diastereoselective at this temperature. |
| 0 °C | 78:22 | Lowering the temperature significantly improved the diastereoselectivity while maintaining a high conversion rate. |
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the underlying catalytic mechanism and a logical workflow for temperature optimization.
Caption: Simplified catalytic cycle for a proline-type catalyzed aldol reaction.
Caption: A logical workflow for optimizing reaction temperature.
Caption: Conceptual relationship between temperature and key reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
Technical Support Center: 1-Formyl-D-proline & Derivatives
Disclaimer: Please note that specific experimental data and established protocols for 1-formyl-D-proline are not widely available in current scientific literature. The following troubleshooting guides, FAQs, and protocols are based on extensive research on L-proline and its various derivatives. This information serves as a general guide and may require optimization for your specific experimental setup with 1-formyl-D-proline.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of adding osmoprotectants like glycine betaine as an additive in my experiment with a proline derivative?
Osmoprotectants like glycine betaine and proline itself are known to stabilize proteins.[1] Their presence in a solution can influence the folding and stability of proteins, which might affect binding affinities and enzyme kinetics in your assay. The interactions are generally unfavorable with the protein backbone, which leads to its preferential hydration and stabilization.[1]
Q2: Can the presence of other amino acids, such as arginine, interfere with my assay?
Yes, other amino acids can interfere with both the experimental outcome and the measurement itself. For instance, arginine has been shown to inhibit proline utilization in yeast by repressing the expression of genes for proline degradation and uptake.[2] In colorimetric assays like the ninhydrin method, other amino acids can also react and lead to inaccurate quantification.[3]
Q3: I am observing unexpected inhibitory effects on cell growth when applying a proline derivative. What could be the cause?
While proline is often used to protect against environmental stress, high concentrations of exogenous proline can be inhibitory to plant growth in the absence of stress.[4] This effect may be linked to the modulation of signaling pathways, such as the auxin pathway in plants.[4] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How do modifications to the proline ring, such as formylation, affect its function?
Substituents on the proline ring can significantly impact its steric and stereoelectronic properties. These changes can alter the cis/trans isomerization of the peptide bond, which in turn can affect the conformation and activity of a peptide or protein.[5] Formylation at the nitrogen atom will block its ability to act as a hydrogen bond donor, which can have significant consequences for its interactions with other molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Pipetting errors or sample degradation. | Ensure proper calibration of pipettes and always use fresh solutions. Keep samples on ice and consider adding protease inhibitors if working with cell lysates.[6] |
| Contamination of reagents. | Use fresh, high-quality reagents and dedicated solutions for your experiment. Include negative controls to check for contamination.[6] | |
| Low signal or no effect observed | Incorrect concentration of the proline derivative. | Perform a dose-response curve to find the optimal concentration. |
| The derivative is not stable under experimental conditions. | Check the stability of your compound in the experimental buffer and at the experimental temperature over time. | |
| Insufficient incubation time. | Optimize the incubation time for your specific assay. | |
| High background signal in colorimetric assays | Interference from other compounds in the sample. | Use a more specific detection method, such as an enzymatic assay or LC-MS, if available.[7] If using a ninhydrin-based assay, be aware that other amino acids like ornithine and lysine can also produce a colored product.[3] |
| Reagent instability. | Prepare fresh reagents, especially the ninhydrin solution, and protect it from light.[8] | |
| Unexpected precipitation in the sample | Poor solubility of the proline derivative or other additives. | Adjust the pH or buffer composition to improve solubility. Consider using a different solvent for the stock solution, ensuring it is compatible with your experimental system. |
Quantitative Data
The following table summarizes the effect of L-proline on the chemical potential of various model compounds, which can provide insights into its interactions with different functional groups. A positive µ23 value indicates an unfavorable interaction (destabilization), while a negative value indicates a favorable interaction (stabilization).
| Model Compound | Functional Groups Represented | µ23/RT (per molal proline) | Interpretation |
| Naphthalene | Aromatic Surface | < 0 | Favorable interaction with aromatic surfaces.[1] |
| Cyclo(AA) | Aliphatic Side Chains | > 0 | Unfavorable interaction with aliphatic groups.[1] |
| Cyclo(GG) | Peptide Backbone | > 0 | Unfavorable interaction with the peptide backbone.[1] |
| Cyclo(LA) | Aliphatic and Backbone | > 0 | Unfavorable interaction.[1] |
Data adapted from solubility and vapor pressure osmometry assays. The values quantify the preferential interaction of proline with these compounds.
Experimental Protocols
Protocol: Ninhydrin-Based Assay for Proline Derivative Quantification
This protocol is adapted for a general proline derivative and may require optimization.
Materials:
-
Proline derivative standard solutions (e.g., 0.04 to 1 mM)
-
Ethanolic extraction buffer (e.g., 70:30 ethanol:water)
-
Reaction mix: 1% (w/v) ninhydrin in 60% (v/v) acetic acid and 20% (v/v) ethanol. (Protect from light)
-
Screw-cap tubes
-
Water bath or block heater
-
Spectrophotometer or microplate reader
Procedure (Microplate Reader):
-
In screw-cap tubes, add 100 µL of the reaction mix.
-
Add up to 50 µL of your ethanolic extract or 50 µL of the proline derivative standard solution.
-
Seal the tubes tightly, mix well, and heat at 95°C for 20 minutes.
-
Cool the tubes to room temperature.
-
Briefly centrifuge the tubes to collect any condensate.
-
Transfer 100 µL of the mixture to a 96-well microplate.
-
Read the absorbance at 520 nm.[3]
Procedure (Cuvette Spectrophotometer):
-
In 1.5 mL screw-cap tubes, add 1000 µL of the reaction mix.
-
Add up to 500 µL of your ethanolic extract or a known volume of your standard, making up the volume with the extraction buffer.
-
Seal the tubes, mix, and heat at 95°C for 20 minutes.
-
Centrifuge for 1 minute at 10,000 rpm.
-
Transfer the supernatant to a cuvette and read the absorbance at 520 nm.[3][8]
Calculations: Create a standard curve using the absorbance readings from your standard solutions. Use the linear regression of the standard curve to calculate the concentration of the proline derivative in your samples.
Visualizations
Signaling Pathway: Proline and MAPK Signaling
Caption: MAPK signaling cascade activated by abiotic stress, leading to increased proline biosynthesis.
Workflow: Investigating the Effect of Additives
References
- 1. Quantifying Additive Interactions of the Osmolyte Proline with Individual Functional Groups of Proteins: Comparisons with Urea and Glycine Betaine, Interpretation of m-Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of arginine on proline utilization in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 1-Formyl-D-proline Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-formyl-D-proline catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a 1-formyl-D-proline catalyzed reaction mixture?
A1: A typical reaction mixture will contain the desired product, unreacted starting materials, the 1-formyl-D-proline catalyst, and potentially byproducts from side reactions. The specific nature of the impurities will depend on the reaction being performed.
Q2: What are the general approaches for purifying products from these reactions?
A2: The most common purification strategies involve a combination of extraction and chromatography. An initial workup with an acid/base extraction can help to remove the acidic 1-formyl-D-proline catalyst. This is typically followed by column chromatography to separate the product from remaining starting materials and byproducts. For highly polar products, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[1][2]
Q3: How can I remove the 1-formyl-D-proline catalyst?
A3: 1-formyl-D-proline is a carboxylic acid, making it amenable to removal by acid-base extraction.[2][3] Washing the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will convert the catalyst into its water-soluble salt, which will partition into the aqueous phase.[4] Alternatively, for less polar products, the catalyst can sometimes be precipitated by the addition of a non-polar solvent and removed by filtration.
Q4: My product is very polar. What is the best way to purify it?
A4: For polar compounds that are difficult to purify by traditional normal-phase or reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[1][5][6][7] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[6] This allows for the retention and separation of polar analytes.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Solution |
| Product loss during aqueous workup. | If your product has some water solubility, it may be lost to the aqueous phase during extraction. Minimize the number of aqueous washes or back-extract the aqueous layers with an organic solvent to recover the product. |
| Product is sticking to the silica gel column. | Highly polar products can sometimes irreversibly adsorb to silica gel. Consider using a different purification technique like HILIC, or deactivating the silica gel with a small amount of a polar modifier like triethylamine in the eluent. |
| Incomplete elution from the column. | Ensure you are using a sufficiently polar eluent to move your product through the column. A step gradient or a gradient elution might be necessary to elute highly retained compounds. |
| Product degradation on silica gel. | If your product is sensitive to acid, the slightly acidic nature of silica gel can cause degradation. You can use neutralized silica gel or add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to your eluent. |
Problem 2: Catalyst is still present in the final product.
| Possible Cause | Solution |
| Inefficient acid-base extraction. | Ensure the pH of the aqueous wash is sufficiently basic to deprotonate the 1-formyl-D-proline. Use a saturated solution of a weak base like sodium bicarbonate. Perform multiple washes to ensure complete removal. |
| Catalyst co-eluting with the product during chromatography. | The polarity of the catalyst and product might be too similar for effective separation by standard chromatography. Optimize your chromatographic method by trying different solvent systems or stationary phases. HILIC can sometimes provide different selectivity compared to normal-phase chromatography. |
| Emulsion formation during extraction. | Emulsions can trap the catalyst in the organic layer. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. |
Data Presentation
Table 1: Physicochemical Properties of 1-Formyl-D-proline and L-Proline
| Property | 1-Formyl-D-proline | L-Proline |
| Molecular Formula | C₆H₉NO₃[1][5] | C₅H₉NO₂[8] |
| Molecular Weight | 143.14 g/mol [1][5] | 115.13 g/mol [8] |
| XLogP3 | -0.1[1][5] | -2.5[8] |
| Solubility in Water | Not specified, but expected to be soluble. | Very soluble (162.3 g/100 mL at 25 °C)[9] |
| Acidity (pKa) | Not specified, but expected to be acidic due to the carboxylic acid group. | 1.99 (carboxyl), 10.96 (amino)[10] |
Note: The XLogP3 value is a measure of hydrophobicity. A lower value indicates higher hydrophilicity.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Catalyst Removal
-
After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 100 mL reaction volume).
-
Gently invert the funnel to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separate the aqueous layer.
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be further purified by chromatography.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of products from 1-formyl-D-proline catalyzed reactions.
Caption: Troubleshooting logic for the removal of 1-formyl-D-proline catalyst.
References
- 1. 1-formyl-L-proline | C6H9NO3 | CID 96434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. L-Proline, 1-formyl- | C6H9NO3 | CID 12461843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Proline, 1-formyl- | CAS#:13200-83-4 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Proline - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Substrate Limitations in 1-Formyl-D-Proline Catalysis
Disclaimer: Scientific literature specifically detailing the catalytic use of 1-formyl-D-proline is limited. This support center provides guidance based on established principles of organocatalysis by D-proline and other N-acyl proline derivatives. These strategies serve as a robust starting point for researchers employing 1-formyl-D-proline.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic mechanism of 1-formyl-D-proline?
A1: Like its parent amino acid, 1-formyl-D-proline is believed to operate via a covalent catalysis mechanism. For carbonyl functionalization, this typically involves the formation of an enamine intermediate between the catalyst's secondary amine and a ketone or aldehyde donor. This enamine then acts as a nucleophile, attacking an electrophilic substrate (e.g., an aldehyde in an aldol reaction). The N-formyl group, being electron-withdrawing, may influence the rate of enamine formation and the overall reactivity and stereoselectivity of the catalyst.
Q2: Which substrates are commonly challenging for proline-based catalysts?
A2: Researchers may encounter difficulties with the following substrate classes:
-
Sterically Demanding Ketones: Highly substituted ketones can hinder the formation of the crucial enamine intermediate due to steric clash with the catalyst.
-
Electron-Rich Aldehydes: Aldehydes bearing electron-donating groups are less electrophilic, leading to slower reaction rates.
-
Unbranched Aliphatic Aldehydes: These substrates have a propensity for self-condensation, which competes with the desired catalytic reaction and can lead to complex product mixtures.
-
Substrates with Poor Solubility: Inadequate solubility of either the substrate or catalyst in the chosen solvent system is a common cause of reaction failure.
Q3: How might the N-formyl group affect the catalytic performance compared to standard D-proline?
A3: The N-formyl modification introduces several factors:
-
Electronic Effects: The electron-withdrawing nature of the formyl group reduces the nucleophilicity of the pyrrolidine nitrogen. This can slow the initial rate of enamine formation.
-
Steric Influence: The formyl group adds steric bulk, which can alter the facial selectivity of the electrophile's approach to the enamine, potentially impacting enantioselectivity and diastereoselectivity.
-
Conformational Rigidity: The amide bond of the N-formyl group can restrict the conformational freedom of the pyrrolidine ring, which may lead to more organized transition states and potentially higher stereoselectivity.
-
Solubility: The N-formyl group alters the polarity of the catalyst, which may change its solubility profile in various organic solvents compared to unmodified proline.
Q4: What are the recommended starting conditions for a reaction catalyzed by 1-formyl-D-proline?
A4: For proline-catalyzed reactions, catalyst loadings typically range from 10 to 30 mol%. Common solvents include polar aprotic options like DMSO, DMF, and acetonitrile, where proline exhibits better solubility. However, aqueous mixtures, such as methanol/water, have also proven effective and can enhance enantioselectivity. A prudent starting point for a new reaction would be 20 mol% of 1-formyl-D-proline in DMSO or a methanol/water mixture at room temperature.
Troubleshooting Guides
Issue 1: Reaction Yield is Low or Non-existent
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | 1. Incrementally increase the catalyst loading, for example, from 20 mol% to 30 mol%. 2. Verify the purity and integrity of the 1-formyl-D-proline catalyst. | A higher catalyst concentration can accelerate a sluggish reaction. Catalyst degradation or impurities can inhibit the catalytic cycle. |
| Low Substrate Reactivity | 1. For poorly electrophilic substrates (e.g., electron-rich aldehydes), cautiously introduce a co-catalyst, such as a mild Brønsted acid, to enhance electrophilicity. 2. Gradually increase the reaction temperature by 10°C intervals. | Co-catalysts can activate the electrophile. Higher temperatures provide the necessary activation energy for the reaction to proceed. |
| Solubility Issues | 1. Conduct a solvent screen including DMSO, DMF, NMP, and alcohol/water mixtures. 2. Sonication or gentle heating can be used to ensure all components are dissolved at the start of the reaction. | The catalytic reaction occurs in the solution phase; therefore, dissolution of all reactants and the catalyst is critical for success. |
| Catalyst Sequestration | 1. The formation of off-cycle, parasitic intermediates like oxazolidinones can sequester the catalyst. The strategic addition of a small quantity of water may facilitate the hydrolysis of these species, returning the catalyst to the active cycle. | Water can be essential for the hydrolysis of the final iminium intermediate to release the product and regenerate the catalyst. |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Transition State Geometry | 1. Lower the reaction temperature. Many reactions show improved stereoselectivity at 0°C or below. 2. Evaluate a range of solvents with varying polarities and hydrogen-bonding capabilities. | Reducing the thermal energy of the system can amplify the energetic differences between the diastereomeric transition states, favoring the formation of one stereoisomer. The solvent can influence the conformation and stability of the transition state assembly. |
| Competitive Background Reaction | 1. Decrease the reaction temperature to disfavor the higher-energy uncatalyzed pathway. 2. Reduce the concentration of the reactants. | An uncatalyzed reaction pathway will proceed without stereochemical control, producing a racemic or non-selective product that erodes the overall stereoselectivity. |
| Product Epimerization | 1. Monitor the reaction progress closely and quench it as soon as the limiting reagent is consumed. 2. Perform the work-up immediately following the reaction. | The desired chiral product may be susceptible to racemization or epimerization under the basic conditions of the reaction. |
Quantitative Data Overview
Note: The following data are derived from L-proline catalyzed aldol reactions and should be used as a general reference for understanding substrate and solvent effects. Results with 1-formyl-D-proline may vary.
Table 1: Influence of Aldehyde Electronic Properties on Reaction Outcome
| Aldehyde | Time (h) | Yield (%) | ee (%) |
| 4-Nitrobenzaldehyde | 4 | 68 | 76 |
| 4-Chlorobenzaldehyde | 24 | 55 | 80 |
| Benzaldehyde | 48 | 45 | 78 |
| Isobutyraldehyde | 24 | 97 | 96 |
| Reaction Conditions: Aldehyde (1 mmol), Acetone, L-proline (30 mol%), DMSO, Room Temperature. |
Table 2: Impact of Solvent on Reaction Performance
| Solvent | Time (h) | Yield (%) | ee (%) |
| DMSO | 4 | 68 | 76 |
| DMF | 24 | 50 | 72 |
| CH3CN | 48 | 40 | 65 |
| THF | 48 | 25 | 50 |
| Reaction Conditions: 4-Nitrobenzaldehyde (1 mmol), Acetone, L-proline (30 mol%), Room Temperature. |
Experimental Protocols
Representative Protocol: 1-Formyl-D-Proline Catalyzed Asymmetric Aldol Reaction
This generalized procedure serves as a starting point for optimization.
Materials:
-
1-Formyl-D-proline
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Solvent (e.g., DMSO)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
A solution of 1-formyl-D-proline (0.1 mmol, 20 mol%) and the aldehyde (0.5 mmol, 1.0 equiv) in the chosen anhydrous solvent (1.0 mL) is prepared in a dry vial containing a magnetic stir bar.
-
The ketone (2.5 mmol, 5.0 equiv) is added to the solution.
-
The resulting mixture is stirred vigorously at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots via ¹H NMR.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The purified product is characterized by NMR spectroscopy and mass spectrometry.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Technical Support Center: 1-Formyl-D-proline Catalyst Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst performance during experiments involving 1-formyl-D-proline.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in reactions involving 1-formyl-D-proline and its precursors?
A1: In the synthesis and transformations of proline derivatives like 1-formyl-D-proline, two main categories of catalysts are often employed. Heterogeneous precious metal catalysts, particularly palladium on carbon (Pd/C), are frequently used for hydrogenation steps, such as in the synthesis of D-proline from precursors like pyrrolidine-2-formaldehyde.[1][2] Additionally, 1-formyl-D-proline, like other proline derivatives, can itself act as an organocatalyst for various asymmetric reactions, including aldol and Mannich reactions.[3][4]
Q2: What is catalyst poisoning?
A2: Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of chemical species present in the reaction mixture onto the active sites of the catalyst.[5] These poisons block the sites that would otherwise be available for the desired catalytic reaction, leading to a decrease in reaction rate and efficiency. For palladium catalysts, substances containing sulfur are a very common and potent class of poisons.[6][7]
Q3: What are the typical signs of catalyst deactivation in my experiment?
A3: Signs of catalyst deactivation include a noticeable decrease in the reaction rate, requiring longer reaction times to achieve the same conversion. You may also observe a reduction in product yield or a decrease in the selectivity towards the desired product. In cases of severe deactivation, the reaction may not proceed to completion at all.
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. The possibility of regeneration depends on the mechanism of deactivation. For catalysts poisoned by sulfur compounds, regeneration can sometimes be achieved by washing with a suitable solvent to remove deposits, followed by oxidation of the adsorbed sulfur, for instance with hot air or chemical oxidizing agents like hydrogen peroxide.[7][8] However, severe deactivation due to sintering (thermal damage) or irreversible poisoning may not be reversible.[9]
Q5: Could the N-formyl group of 1-formyl-D-proline itself cause catalyst deactivation?
A5: While less common than poisoning by external contaminants, it is plausible. The formyl group, or impurities from the N-formylation process (e.g., residual formaldehyde or formic acid), could potentially interact with the catalyst surface. Formaldehyde, for instance, is known to react with N-terminal proline residues to form stable bicyclic aminals, suggesting a strong interaction potential that could block active sites.[10][11]
Troubleshooting Guides
Issue 1: Reduced or No Activity of Palladium (e.g., Pd/C) Catalyst
Symptoms:
-
Slow or stalled hydrogenation reaction.
-
Incomplete conversion of starting material.
-
Low yield of the desired product.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Catalyst Poisoning (Sulfur) | Analyze starting materials and solvents for sulfur content using techniques like elemental analysis. | Use higher purity, sulfur-free starting materials and solvents. If sulfur contamination is unavoidable, consider using a sulfur-tolerant catalyst or a sacrificial batch of catalyst to sequester the poison before the main reaction.[6][12] |
| Catalyst Poisoning (Other) | Review all reagents for other known poisons like heavy metals, halides, or strongly coordinating ligands. | Purify reagents prior to use. For example, distillation of solvents or recrystallization of solid starting materials. |
| Coking/Fouling | The catalyst may appear clumped or coated with a dark residue. | Wash the catalyst with a solvent that can dissolve the potential deposits (e.g., N,N-dimethylformamide) before attempting regeneration.[7] For severe coking, oxidative treatment may be necessary.[5] |
| Incorrect Catalyst Handling | The catalyst was exposed to air for an extended period (for pyrophoric catalysts) or handled improperly. | Always handle catalysts under an inert atmosphere (e.g., Nitrogen or Argon) as specified by the manufacturer. Use fresh catalyst from a sealed container. |
| Insufficient Catalyst Loading | The reaction is proceeding, but very slowly. | Increase the catalyst loading in increments. Consult literature for typical catalyst-to-substrate ratios for similar reactions. |
Issue 2: Inconsistent Results with 1-Formyl-D-proline as an Organocatalyst
Symptoms:
-
Variable product yields.
-
Inconsistent stereoselectivity (enantiomeric or diastereomeric excess).
-
Reaction fails to reproduce previous results.
Possible Causes and Solutions:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Catalyst Solubility Issues | Visually inspect the reaction mixture for undissolved catalyst. Proline and its derivatives can have limited solubility in certain organic solvents. | Use a co-solvent to improve solubility. For example, small amounts of water or DMSO are sometimes used in proline-catalyzed reactions.[13] |
| Presence of Water | The amount of water can significantly impact the stereochemical outcome of some proline-catalyzed reactions. | Ensure consistent and controlled levels of water in your reaction. Use anhydrous solvents if the reaction is known to be water-sensitive, or add a specific, measured amount of water if it is required. |
| Degradation of Catalyst | The 1-formyl-D-proline may be unstable under the reaction conditions (e.g., high temperature or presence of strong acids/bases). | Run the reaction at a lower temperature. Check the pH of the reaction mixture and ensure it is within a stable range for the catalyst. |
| Interaction with Reagents | A substrate or additive may be reacting with the catalyst in a non-productive way. | Use NMR or other spectroscopic methods to check for any unexpected intermediates or side products resulting from the interaction of your catalyst with other components in the reaction mixture. |
Quantitative Data on Catalyst Deactivation
The following tables provide illustrative data on the impact of poisons on catalyst performance, based on studies of related systems. This data is intended to demonstrate the quantitative effects of deactivation.
Table 1: Effect of Sulfide Poisoning on Palladium Catalyst Activity (Data adapted from a study on the hydrodechlorination of Trichloroethylene (TCE) using a Pd/Al₂O₃ catalyst.[8])
| Sulfide Concentration (µM) | Apparent Rate Constant (k_obs, min⁻¹) | Percentage of Initial Activity |
| 0 | 0.014 | 100% |
| 31.3 | 0.010 | 71% |
| 93.8 | 0.006 | 43% |
Table 2: Catalyst Deactivation Over Multiple Cycles (Data conceptualized from a study on the hydrogenation of N-(3-nitro-4-methoxyphenyl) acetamide using a Pd/C catalyst.[7])
| Cycle Number | Conversion after 2h (%) |
| 1 (Fresh Catalyst) | 100% |
| 2 | 95% |
| 3 | 88% |
| 4 | 75% |
| 5 | 62% |
Experimental Protocols
Protocol 1: Test for Suspected Sulfur Poisoning of a Pd/C Catalyst
-
Setup Control Reaction: Run the hydrogenation reaction using a fresh, unexposed batch of Pd/C catalyst and high-purity, sulfur-free reagents and solvents. Monitor the reaction progress (e.g., by TLC, GC, or H₂ uptake) to establish a baseline activity.
-
Prepare Spiked Reagent: Dissolve a known, low-concentration of a sulfur-containing compound (e.g., thiophene, a common sulfur impurity in aromatic solvents) in the reaction solvent.
-
Run Poisoned Reaction: Perform the hydrogenation reaction under identical conditions to the control, but using the sulfur-spiked solvent.
-
Compare Results: A significant decrease in the reaction rate or a complete lack of conversion compared to the control reaction strongly indicates that the catalyst is susceptible to sulfur poisoning.
Protocol 2: Regeneration of a Deactivated Pd/C Catalyst
This protocol is a general guideline and should be optimized for the specific reaction and suspected cause of deactivation.
-
Catalyst Recovery: After the reaction, carefully recover the deactivated Pd/C catalyst by filtration.
-
Solvent Wash: Wash the recovered catalyst multiple times with a solvent capable of dissolving organic residues and by-products. N,N-dimethylformamide (DMF) can be effective for removing strongly adsorbed organic species. Follow with washes of a more volatile solvent like methanol or acetone to remove the DMF.[7]
-
Oxidative Treatment: Spread the washed and dried catalyst in a shallow dish and place it in an oven. Heat in a stream of air at a moderate temperature (e.g., 100-120 °C) for several hours. This step aims to oxidize adsorbed sulfur to volatile sulfur oxides.[7] Caution: Ensure proper ventilation and be aware of potential exotherms.
-
Activity Test: Test the activity of the regenerated catalyst using the control reaction conditions established in Protocol 1. Compare its performance to that of the fresh and deactivated catalyst.
Visualizations
Caption: General pathways for catalyst deactivation and potential for regeneration.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Advances in Sulfur Resistant Hydrogenation Catalysts | Semantic Scholar [semanticscholar.org]
- 13. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
scale-up challenges for reactions using 1-formyl-D-proline
Welcome to the technical support center for scale-up challenges involving 1-formyl-D-proline. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions to common issues encountered when transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Question: My reaction is sluggish or stalls completely upon scale-up, even though it worked perfectly on a small scale. What are the likely causes and solutions?
Answer: This is a common issue when scaling up and can be attributed to several factors, primarily related to mass and heat transfer.[1][2]
-
Inadequate Mixing: Magnetic stirring, effective in small flasks, is often insufficient for larger volumes, leading to poor mixing and localized concentration gradients.[3]
-
Solution: Switch to mechanical overhead stirring. For larger vessels, ensure the stirrer design (e.g., pitch blade, anchor) is appropriate for the viscosity and volume of the reaction mixture. Baffles may be needed to increase turbulence and ensure homogeneity.[3]
-
-
Mass Transfer Limitations: In heterogeneous reactions, the rate can become limited by how quickly reactants are transported to the catalyst surface, a problem that is exacerbated at larger scales.[1]
-
Solution: Improve agitation, as mentioned above. If using a solid reagent, consider particle size reduction to increase surface area.
-
-
Lower Effective Concentration: While you may have scaled all components proportionally, changes in vessel geometry and mixing can lead to lower effective concentrations at the point of reaction.
-
Solution: A slight increase in concentration (by reducing solvent volume) can sometimes improve rates, but this must be done cautiously as it can also increase exotherms and side reactions.[2]
-
Question: I'm observing a significant drop in stereoselectivity (enantiomeric or diastereomeric excess) at a larger scale. How can I address this?
Answer: Loss of stereocontrol is often linked to temperature variations and competing reaction pathways.
-
Poor Temperature Control: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[3] Uncontrolled exotherms can lead to localized "hot spots" where side reactions or background uncatalyzed reactions with lower selectivity can occur.[2]
-
Solution: Implement a robust cooling system and monitor the internal reaction temperature closely. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[3]
-
-
Solvent Effects: The choice of solvent is crucial for stereoselectivity in proline-catalyzed reactions.[4] A solvent that was suitable at a small scale might not perform optimally under new thermal or concentration conditions.
-
Solution: Re-evaluate the solvent system. Proline and its derivatives often show different solubility and performance in various solvents. Sometimes a mixture of solvents can provide the right balance of solubility and selectivity.[5]
-
Question: The scaled-up reaction is generating more impurities and byproducts. Why is this happening and what can be done?
Answer: Increased byproduct formation is typically due to longer reaction times, higher temperatures, or issues with reagent addition.
-
Side Reactions: Common side reactions in proline catalysis include self-aldolization of the ketone or aldehyde and aldol condensation.[5] These can become more prevalent if the main reaction is slow or if there are temperature fluctuations.
-
Solution: Optimize reaction conditions to favor the desired pathway. This may involve lowering the temperature (even if it extends the reaction time), using a more dilute system, or changing the order of addition.[5] For example, adding the aldehyde slowly to an excess of the ketone and catalyst can minimize aldehyde self-condensation.
-
-
Reagent Quality: The quality and purity of starting materials become more critical at scale. Impurities that were negligible in a small batch can have a significant impact on a kilogram-scale reaction.
-
Solution: Ensure all reagents, including the 1-formyl-D-proline catalyst, are of high purity. Check for water content, as this can affect the catalytic cycle.
-
Question: I'm struggling with the work-up and product isolation. The methods used in the lab are not practical at scale.
Answer: Scaled-up purification requires moving away from lab-scale techniques like chromatography towards more scalable methods.
-
Catalyst Removal: 1-formyl-D-proline, being an amino acid derivative, can be challenging to remove.
-
Solution: Consider an aqueous wash. Due to the carboxylic acid group, the catalyst's solubility is pH-dependent. A basic wash (e.g., with aqueous sodium bicarbonate) can deprotonate the carboxylic acid, making the catalyst more water-soluble and easier to extract from an organic phase.
-
-
Purification Method: Preparative chromatography is often not economically viable for large quantities.[2]
-
Solution: Develop a purification strategy based on crystallization, distillation, or extraction. This may require screening different solvent systems to find one that allows for selective precipitation or crystallization of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical physical parameters to monitor when scaling up a 1-formyl-D-proline catalyzed reaction?
A1: The most critical parameters are temperature, mixing efficiency, and the rate of reagent addition . The surface-area-to-volume ratio decreases as you scale up, which significantly impacts heat transfer.[3] Therefore, what was a minor exotherm in the lab can become a dangerous runaway reaction at scale.[3] Efficient mixing is essential to maintain uniform temperature and concentration.[1]
Q2: How does the solubility of 1-formyl-D-proline affect my choice of solvent for a large-scale reaction?
A2: Like proline itself, 1-formyl-D-proline is a polar molecule with limited solubility in many non-polar organic solvents.[6][7] While highly polar aprotic solvents like DMSO or DMF are often used at the lab scale, they can be difficult to remove and are not always ideal for industrial processes.[4] When scaling up, you may need to find a compromise solvent or solvent mixture that provides sufficient catalyst solubility while also being practical in terms of cost, safety, and ease of removal.[8] Sometimes, using a co-solvent or operating at a slightly elevated temperature can improve solubility.[6]
Q3: What is the recommended catalyst loading for 1-formyl-D-proline in a scaled-up process?
A3: While lab-scale reactions might use high catalyst loadings (e.g., 20-30 mol%) for fast results, this is often economically unsustainable at scale.[4] The goal in process development is to reduce the catalyst loading as much as possible without sacrificing too much in terms of reaction time or yield. A typical target for scale-up is in the range of 1-5 mol%. Achieving this often requires careful optimization of all other reaction parameters (temperature, concentration, etc.).
Q4: Are there strategies for recovering and reusing the 1-formyl-D-proline catalyst?
A4: Catalyst recovery is a key goal for making a process "greener" and more cost-effective.[9] While homogeneous organocatalysis makes recovery challenging, some strategies can be explored.[9][10] One approach is to immobilize the catalyst on a solid support (heterogenization), allowing for simple filtration and reuse.[9][10] Another method involves pH-mediated extraction, as mentioned in the troubleshooting guide, although this requires additional processing steps to isolate and re-purify the catalyst for reuse.
Q5: What specific safety precautions should be taken for large-scale reactions using 1-formyl-D-proline?
A5: Beyond standard chemical safety protocols, the primary concern is managing the reaction's thermal profile.
-
Reaction Calorimetry: Before scaling up significantly (e.g., beyond 10-fold), it is highly recommended to perform reaction calorimetry studies.[3] This will measure the heat flow of the reaction and help determine if it can be safely controlled with the available cooling equipment.
-
Reagent Handling: Be mindful of the toxicity and handling requirements of all reagents at scale. What poses a minimal risk at the gram scale can be a significant hazard at the kilogram scale.
-
Contingency Planning: Always have a plan for quenching the reaction in case of a thermal runaway or other emergency.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for proline-catalyzed aldol reactions, which can serve as a starting point for optimizing reactions with 1-formyl-D-proline.
| Parameter | Lab Scale (Typical) | Scale-Up Target | Considerations & Impact |
| Catalyst Loading | 10 - 30 mol% | 1 - 5 mol% | High loading increases cost; lower loading may require longer reaction times or higher temperatures.[4][5] |
| Solvent | DMSO, DMF, CH3CN | Toluene, MTBE, Acetone | Industrial solvents are preferred for cost, safety, and ease of removal. Solubility of the catalyst is a key constraint.[3][4] |
| Temperature | Room Temperature | 0 - 60 °C | Must be carefully controlled to manage exotherms and maintain selectivity.[2] |
| Concentration | 0.1 - 0.5 M | 0.5 - 2.0 M | Higher concentration increases throughput but can worsen heat transfer and side reactions.[2] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Inadequate mixing leads to poor heat/mass transfer and lower yields.[3] |
| Work-up | Silica Gel Chromatography | Crystallization / Distillation | Chromatography is generally not scalable for large quantities. |
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction (100 mmol Scale)
This protocol is adapted from literature procedures for proline-catalyzed reactions and should be optimized for your specific substrates and with 1-formyl-D-proline.[4]
-
Vessel Preparation: To a 250 mL jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, add the ketone (e.g., cyclohexanone, 150 mmol) and the chosen solvent (e.g., Toluene, 50 mL).
-
Catalyst Addition: Add 1-formyl-D-proline (e.g., 5 mmol, 5 mol%).
-
Temperature Control: Begin stirring and cool the mixture to the desired reaction temperature (e.g., 10 °C) using a circulating bath connected to the reactor jacket.
-
Substrate Addition: Slowly add the aldehyde (100 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump. This helps to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, or NMR).
-
Quenching & Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution (e.g., NH4Cl).
-
Catalyst Removal: Transfer the mixture to a separatory funnel. Add more organic solvent if needed. Wash the organic layer with a basic aqueous solution (e.g., 1 M NaHCO3) to extract the 1-formyl-D-proline catalyst.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system or by distillation if the product is volatile.
Visualizations
Caption: Key stages in the chemical process scale-up workflow.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: The enamine-based catalytic cycle for proline derivatives.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. catsci.com [catsci.com]
- 4. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 5. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of D-Proline and 1-formyl-D-proline in Asymmetric Catalysis: A Data-Driven Guide
A comprehensive review of available scientific literature reveals a significant data gap in the comparative catalytic activity of 1-formyl-D-proline against the well-established organocatalyst, D-proline. While D-proline is a cornerstone of asymmetric organocatalysis with extensive documentation of its performance, 1-formyl-D-proline is not prominently featured as a catalyst in the reviewed studies. This guide, therefore, presents a detailed overview of the catalytic prowess of D-proline, supported by experimental data, and contextualizes the very limited information available on formylated proline derivatives.
D-Proline: A Workhorse in Asymmetric Synthesis
D-proline, a naturally occurring chiral amino acid, has emerged as a powerful and versatile organocatalyst for a multitude of asymmetric transformations.[1][2][3][4][5] Its efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate substrates through the formation of enamine or iminium ion intermediates, while the carboxylic acid group can act as an internal acid/base co-catalyst to facilitate the reaction and control the stereochemistry.[4]
The catalytic utility of D-proline is most prominently demonstrated in aldol, Mannich, and Michael reactions, consistently delivering products with high yields and excellent enantioselectivity.
Catalytic Performance of D-Proline in Key Asymmetric Reactions
| Reaction Type | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Aldol Reaction | Acetone and 4-Nitrobenzaldehyde | β-Hydroxy ketone | 68 | 76 | J. Am. Chem. Soc. 2000, 122, 10, 2395–2396 |
| Mannich Reaction | Acetone, p-Anisidine, and p-Nitrobenzaldehyde | β-Amino ketone | 50 | 94 | J. Am. Chem. Soc. 2002, 124, 43, 12652–12653 |
| Michael Addition | Propanal and Nitrostyrene | γ-Nitro aldehyde | 71 | 99 | Angew. Chem. Int. Ed. 2001, 40, 11, 2112-2115 |
Note: The data presented are representative examples from the literature and actual results may vary depending on specific reaction conditions and substrates.
The Elusive Catalytic Profile of 1-formyl-D-proline
In stark contrast to the wealth of data on D-proline, there is a notable absence of studies systematically evaluating 1-formyl-D-proline as an organocatalyst. The formylation of the secondary amine in the proline ring fundamentally alters a key functional group responsible for its catalytic activity. The nitrogen atom in 1-formyl-D-proline is part of an amide bond, which significantly reduces its nucleophilicity compared to the secondary amine in D-proline. This structural modification would likely inhibit or completely prevent the formation of the crucial enamine intermediate required for many proline-catalyzed reactions.
One isolated study has reported that a "formyl-containing derivative" of L-proline demonstrated superior performance to L-proline in the aminolysis of epoxides, achieving quantitative conversion. However, the specific structure of this derivative was not explicitly stated as 1-formyl-proline, and this observation is limited to a single reaction type. Without further research, it is not possible to extrapolate this finding to a broader catalytic utility for 1-formyl-D-proline.
Mechanistic Insights: The D-Proline Catalytic Cycle
The catalytic power of D-proline in reactions such as the aldol condensation is best understood through its catalytic cycle, which proceeds via an enamine intermediate.
Figure 1. Generalized catalytic cycle for a D-proline catalyzed aldol reaction.
Structural Comparison: D-Proline vs. 1-formyl-D-proline
The key structural difference between D-proline and 1-formyl-D-proline lies in the modification of the secondary amine, which is critical for the catalytic mechanism.
Figure 2. Structural difference between D-proline and 1-formyl-D-proline.
Experimental Protocol: A Representative D-Proline Catalyzed Aldol Reaction
The following is a generalized experimental protocol for the D-proline catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone, based on established literature procedures.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (10.0 mmol)
-
D-proline (0.3 mmol, 30 mol%)
-
Solvent (e.g., DMSO, 2.0 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reagents for purification (e.g., silica gel, ethyl acetate, hexanes)
Procedure:
-
To a clean, dry reaction vial, add the aldehyde, ketone, and D-proline.
-
Add the solvent and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion
Based on the current body of scientific literature, D-proline remains a highly effective and well-characterized organocatalyst for a range of asymmetric reactions. In contrast, there is a significant lack of data on the catalytic activity of 1-formyl-D-proline. The chemical modification of the crucial secondary amine in 1-formyl-D-proline suggests a substantially different and likely diminished catalytic capacity in reactions that proceed via an enamine mechanism. Further experimental investigation is required to fully elucidate the catalytic potential, if any, of 1-formyl-D-proline and to enable a direct and meaningful comparison with its parent amino acid. Researchers and drug development professionals should continue to rely on the robust and predictable performance of D-proline for their synthetic needs until such data becomes available.
References
A Researcher's Guide to Validating Enantiomeric Excess in 1-Formyl-D-proline Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Guide
In the realm of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of chiral molecules. Among these, 1-formyl-D-proline represents a class of N-acyl proline catalysts utilized in various carbon-carbon bond-forming reactions, such as aldol condensations and Michael additions. The critical measure of success for these reactions is the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer in the product mixture. This guide provides an objective comparison of catalyst performance, detailed experimental protocols for both reaction execution and e.e. validation, and visual workflows to aid in experimental design.
Comparing Catalyst Performance in Asymmetric Synthesis
The choice of catalyst is paramount in achieving high enantioselectivity. While data specifically for 1-formyl-D-proline is sparse in readily available literature, we can draw meaningful comparisons from the performance of other N-substituted and parent proline catalysts in benchmark reactions. The following tables summarize experimental data from studies on aldol and Michael reactions, showcasing the impact of the catalyst structure on yield and enantiomeric excess.
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction
This table compares the efficacy of various proline-based catalysts in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| (S)-Proline | 30 | 4 | 68 | 76 |
| N-Boc-(S)-proline Derivative (1) | 10 | 72 | 65 | 10 |
| N-Acyl-(S)-proline Derivative (2) | 10 | 24 | 85 | 88 |
| (S)-Proline in MeOH/H₂O | 10 | 24 | 92 | 96 |
Note: Data is compiled from various sources to illustrate comparative performance.[1][2][3] Direct comparison requires identical reaction conditions.
Table 2: Catalyst Performance in the Asymmetric Michael Addition
This table illustrates the performance of different proline derivatives in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (e.e., %) |
| (S)-Proline | EtOH | RT | 75 | 90:10 | 55 |
| N-Acyl-(S)-proline Derivative (5) | Toluene | 5 | 95 | 95:5 | 96 |
| N-Acyl-(S)-proline Derivative (6) | Toluene + H₂O | 5 | 92 | 96:4 | 98 |
Note: Data is compiled from various sources to showcase catalyst efficacy.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating catalyst performance. Below are representative procedures for a 1-formyl-D-proline catalyzed reaction and the subsequent determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 1: General Procedure for a 1-Formyl-D-proline Catalyzed Aldol Reaction
This protocol is a representative procedure for the asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
1-formyl-D-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a clean, dry vial, add the aldehyde (0.3 mmol, 1.0 equiv) and the ketone (1.5 mmol, 5.0 equiv).
-
Add the solvent (e.g., 200 µL of DMSO).
-
Add 1-formyl-D-proline (0.03 mmol, 10 mol%).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 mL of water.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture).
-
Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines the steps to determine the e.e. of the purified aldol product.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chirobiotic T)[4]
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Purified aldol product
-
Racemic standard of the aldol product
Procedure:
-
Sample Preparation: Prepare a solution of the purified aldol product in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.
-
Method Development (if necessary): The separation of enantiomers is highly dependent on the chiral column and the mobile phase composition. A typical starting mobile phase for a polysaccharide-based column (like Chiralcel OD-H) is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[5]
-
System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Injection of Racemic Standard: Inject the racemic standard solution onto the column. The chromatogram should show two well-resolved peaks of equal area, corresponding to the two enantiomers.
-
Injection of Sample: Inject the solution of the synthesized aldol product.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the areas of the two enantiomer peaks.
-
Visualizing the Workflow and Catalytic Pathway
To further clarify the experimental and theoretical aspects of 1-formyl-D-proline catalysis, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Workflow for synthesis and validation of enantiomeric excess.
Caption: Simplified catalytic cycle for proline-catalyzed aldol reaction.[1][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Proline-Based Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of transformations catalyzed by proline and its derivatives, with a focus on establishing a baseline for evaluating catalysts such as 1-formyl-D-proline. While direct comprehensive kinetic studies on 1-formyl-D-proline are not extensively available in the public domain, the vast body of research on L-proline serves as a critical benchmark. Understanding the kinetic profile of L-proline catalyzed reactions, such as aldol and Mannich reactions, offers valuable insights into the expected performance of its N-acylated derivatives.
Performance Comparison: L-Proline as a Benchmark
L-proline is a widely utilized organocatalyst known for its ability to catalyze various asymmetric transformations with high enantioselectivity.[1][2][3][4] Its catalytic cycle, proceeding through an enamine intermediate, has been the subject of numerous mechanistic and kinetic investigations.[5][6] The N-formyl group in 1-formyl-D-proline is expected to modulate the electronic properties and steric environment of the catalyst, potentially influencing reaction rates and stereoselectivities.
Quantitative Data Summary
The following table summarizes typical kinetic and performance data for L-proline catalyzed aldol and Mannich reactions, which serve as a comparative basis for evaluating 1-formyl-D-proline.
| Reaction Type | Catalyst | Substrates | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Aldol | (S)-Proline | Acetone and 4-nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 | - | [3] |
| Aldol | (S)-Proline | Cyclohexanone and 4-nitrobenzaldehyde | DMF | 20 | 24 | 97 | 96 | 95:5 | [7] |
| Mannich | (S)-Proline | Acetaldehyde and N-Boc-imines | - | 20 | - | - | High | - | [8] |
| Mannich | (S)-Proline | Aldehydes and N-PMP-protected α-imino esters | - | 1-5 | - | Good | >97 | 94:6 - 98:2 | [9] |
| Mannich | (S)-Proline | Propanal, p-anisidine, and 2-nitrobenzaldehyde | Dioxane | 35 | 20.5 | 95 | 99 | >99:1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic analysis. The following protocols are representative of those used in studying L-proline catalyzed reactions and can be adapted for 1-formyl-D-proline.
General Protocol for a Proline-Catalyzed Aldol Reaction
-
Materials and Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Solvent and Catalyst Addition: Dissolve the substrates in the chosen solvent (e.g., DMSO, 2.0 mL). Add (S)-proline (0.05 mmol, 5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., chiral HPLC, GC, or ¹H NMR) to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Progress Kinetic Analysis (RPKA)
Reaction Progress Kinetic Analysis is a powerful tool for elucidating reaction mechanisms.[11][12][13]
-
In-situ Monitoring: The reaction is monitored in real-time using a spectroscopic method such as in-situ IR or NMR spectroscopy.
-
Data Acquisition: Concentration data of reactants, products, and intermediates are collected over time.
-
Kinetic Modeling: The data is then fitted to various kinetic models to determine the reaction orders with respect to each component and to identify the rate-determining step. Studies on proline-catalyzed aldol reactions have shown that the rate can be dependent on the concentrations of both the ketone and the aldehyde, suggesting that enamine formation is not always the rate-determining step.[5]
Visualizing Catalytic Pathways
Diagrams illustrating the catalytic cycle and experimental workflows provide a clear understanding of the processes involved.
Caption: Experimental workflow for a kinetic study of a 1-formyl-D-proline catalyzed reaction.
Caption: Comparison of the catalytic cycles for L-proline and hypothesized 1-formyl-D-proline.
Conclusion
The kinetic behavior of 1-formyl-D-proline catalyzed transformations can be benchmarked against the extensive data available for L-proline. The N-formyl group is anticipated to influence the nucleophilicity of the nitrogen and the overall steric environment, which in turn will affect the rates of enamine formation, the carbon-carbon bond-forming step, and catalyst turnover. The provided experimental protocols and comparative data for L-proline offer a robust framework for researchers to design and interpret kinetic studies of 1-formyl-D-proline and other proline derivatives, ultimately aiding in the development of more efficient and selective organocatalytic systems.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
Proline Derivatives in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts in asymmetric synthesis is paramount. L-proline, a naturally occurring amino acid, has emerged as a cornerstone organocatalyst, paving the way for a plethora of derivatives designed to enhance its catalytic prowess. This guide provides a comparative analysis of various proline derivatives, offering insights into their performance in asymmetric reactions, supported by experimental data and detailed protocols.
The unique rigid structure of the pyrrolidine ring in proline, coupled with the presence of both a secondary amine and a carboxylic acid group, allows it to act as a bifunctional catalyst.[1][2] This enables it to form key intermediates, such as enamines and iminium ions, which are crucial for stereoselective bond formation in a variety of asymmetric transformations, including aldol, Mannich, and Michael reactions.[1][3][4] However, limitations such as modest enantioselectivity in certain reactions and poor solubility in common organic solvents have driven the development of numerous proline derivatives.[5] This analysis focuses on the performance of these derivatives in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.
Performance Comparison of Proline Derivatives in the Asymmetric Aldol Reaction
The efficacy of proline and its derivatives as catalysts is typically evaluated based on the yield of the desired product, the diastereomeric ratio (dr), and, most importantly, the enantiomeric excess (ee). The following table summarizes the performance of selected proline derivatives in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, a common model reaction.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| L-Proline | DMSO | Room Temp | 68 | - | 76 | [6] |
| L-Prolinamide | DMSO | Room Temp | ~40 | - | 46 | [7] |
| (S)-Proline-derived tetrazole | CH2Cl2 | Room Temp | 95 | 95:5 | 99 | [5] |
| (S)-Proline-derived acylsulfonamide | CH2Cl2 | Room Temp | 85 | 90:10 | 98 | [5] |
| tert-butyldimethylsilyloxy-L-proline | DMSO | Room Temp | >95 | - | 93 | [8] |
Key Observations:
-
Enhanced Enantioselectivity: Proline derivatives, such as the tetrazole and acylsulfonamide variants, demonstrate significantly higher enantioselectivities compared to L-proline in the model aldol reaction.[5] This is often attributed to the increased acidity of the N-H proton or the introduction of additional steric bulk, which enhances the facial discrimination of the electrophile.[9]
-
Improved Solubility and Reactivity: Modifications to the proline scaffold can improve its solubility in a wider range of organic solvents, a notable limitation of the parent amino acid.[5] For instance, silylated proline derivatives show excellent performance and can be used in various solvents.[8]
-
Catalyst Loading: Advanced proline derivatives can often achieve high yields and enantioselectivities at lower catalyst loadings compared to L-proline, making the process more efficient and cost-effective.[5]
Experimental Protocols
Below is a generalized experimental protocol for a typical asymmetric aldol reaction catalyzed by a proline derivative. Specific parameters such as solvent, temperature, and reaction time should be optimized for each specific catalyst and substrate combination.
General Procedure for a Proline Derivative-Catalyzed Asymmetric Aldol Reaction:
-
Catalyst Preparation: To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., CH2Cl2, DMSO, acetone; 2.0 mL) is added the proline derivative catalyst (0.1 mmol, 10 mol%).
-
Reaction Initiation: The ketone (5.0 mmol, 5 equivalents) is then added to the mixture.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product are determined.[10]
Visualizing the Catalytic Process
To better understand the function of proline-based catalysts, the following diagrams illustrate a typical experimental workflow and the generally accepted catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for a proline derivative-catalyzed asymmetric aldol reaction.
The catalytic cycle of proline in asymmetric aldol reactions is believed to proceed through an enamine intermediate.[1][11][12] The secondary amine of proline reacts with the ketone to form an enamine, which then attacks the aldehyde in a stereoselective manner. The carboxylic acid group of proline is thought to play a crucial role in activating the aldehyde and stabilizing the transition state through hydrogen bonding.[9]
Caption: Simplified catalytic cycle of a proline-catalyzed asymmetric aldol reaction.
References
- 1. longdom.org [longdom.org]
- 2. books.rsc.org [books.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Computational Modeling of Transition States in 1-Formyl-D-proline Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational approaches for modeling transition states in reactions catalyzed by 1-formyl-D-proline. While direct comparative studies on this specific catalyst are limited in publicly accessible literature, this document synthesizes findings from computational studies of proline and its N-acyl derivatives to offer a robust framework for understanding and predicting catalytic performance.
Introduction to 1-Formyl-D-proline Catalysis
1-formyl-D-proline belongs to the class of N-acyl-proline organocatalysts. These catalysts are valued in asymmetric synthesis for their ability to promote various carbon-carbon and carbon-heteroatom bond-forming reactions with high stereoselectivity. The N-formyl group modifies the electronic and steric properties of the proline catalyst, influencing its reactivity and selectivity compared to unsubstituted proline. Computational modeling plays a crucial role in elucidating the reaction mechanisms and the origins of stereoselectivity by allowing for the detailed study of transient species such as transition states.
Comparison of Computational Models for Transition State Analysis
The accuracy of computational predictions for transition state energies and geometries is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is the most common approach for these systems due to its balance of computational cost and accuracy. Below is a summary of commonly employed DFT functionals and their expected performance based on studies of similar organocatalytic systems.
Table 1: Comparison of DFT Functionals for Activation Energy (ΔE‡) Prediction in Proline-Catalyzed Aldol-Type Reactions
| DFT Functional | Basis Set | Key Features | Expected Performance for ΔE‡ |
| B3LYP | 6-31G(d) | Widely used hybrid functional, good for geometries. | Often underestimates barrier heights. |
| M06-2X | 6-311++G(d,p) | High amount of HF exchange, good for non-covalent interactions and barrier heights. | Generally provides more accurate activation energies. |
| ωB97X-D | def2-TZVP | Range-separated hybrid with dispersion correction. | Good for systems with non-covalent interactions, accurate barrier heights. |
| PBE0 | cc-pVTZ | Hybrid functional with 25% exact exchange. | Performance can be variable, sometimes underestimating barriers. |
Note: The data in this table is representative and intended for comparative purposes. Actual values will vary depending on the specific reaction system and computational details.
Experimental and Computational Protocols
A combination of experimental and computational methods is essential for a comprehensive understanding of the catalytic cycle.
Experimental Validation Protocols
Experimental validation of computational models for organocatalysis typically involves:
-
Kinetic Studies: Reaction rates are measured under various conditions (catalyst loading, substrate concentration, temperature) to determine experimental activation energies and reaction orders.
-
Stereoselectivity Analysis: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to identify and characterize reaction intermediates and products.[1]
-
Isotope Labeling Studies: These experiments can provide insights into the reaction mechanism by tracking the position of isotopes throughout the reaction.
Computational Modeling Protocols
A typical computational workflow for modeling the transition states in 1-formyl-D-proline catalysis includes the following steps:
-
Conformational Search: Identifying the lowest energy conformers of the reactants, intermediates, and the catalyst itself.
-
Transition State Searching: Locating the transition state structures connecting reactants and products. This is often the most challenging step and utilizes algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the located stationary points are either minima (all real frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima.
-
Solvation Modeling: The effect of the solvent is crucial and is typically included using implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model. For key interactions, explicit solvent molecules can also be included in the calculation.
Catalytic Cycle and Computational Workflow
The catalytic cycle of proline and its derivatives, including 1-formyl-D-proline, generally proceeds through an enamine or iminium ion intermediate.[2]
References
Determining the Absolute Configuration of Products from 1-Formyl-D-proline Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in asymmetric synthesis. This guide provides a comparative overview of the key experimental methods for elucidating the stereochemistry of products derived from reactions catalyzed by 1-formyl-D-proline and its analogs. While experimental data for 1-formyl-D-proline is limited in publicly available literature, this guide will use the extensively studied L-proline as a benchmark for comparison, detailing the established protocols and expected outcomes.
The introduction of an N-formyl group to the proline catalyst can influence its stereodirecting properties. This modification alters the electronic and steric environment of the catalyst's secondary amine, which is crucial for the formation of the key enamine intermediate in many asymmetric transformations. Consequently, a thorough analysis of the absolute configuration of the resulting products is essential.
Comparison of Stereochemical Determination Methods
The three primary methods for unambiguously determining the absolute configuration of chiral molecules are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy. Each technique offers distinct advantages and is applicable under different circumstances.
| Method | Principle | Sample Requirements | Key Data Output |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. | Unambiguous absolute configuration (e.g., Flack parameter), bond lengths, and angles. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) to induce chemical shift differences. | Soluble compound, formation of diastereomeric derivatives. | Δδ (delta delta) values for protons near the stereocenter. |
| Circular Dichroism | Differential absorption of left and right circularly polarized light by a chiral molecule. | Soluble compound with a chromophore near the stereocenter. | A CD spectrum with positive or negative Cotton effects. |
Performance of L-proline in Asymmetric Aldol Reactions
To provide a quantitative context, the following table summarizes the typical performance of the parent amino acid, L-proline, in asymmetric aldol reactions. These values serve as a baseline for what might be expected when using N-substituted proline derivatives like 1-formyl-D-proline.
| Aldehyde | Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) of Major Diastereomer |
| 4-Nitrobenzaldehyde | Acetone | - | 76 |
| Isobutyraldehyde | Acetone | - | 96 |
| Propionaldehyde | Isobutyraldehyde | 24:1 | >99 |
| Benzaldehyde | Cyclohexanone | 85:15 | 95 |
Note: Data is compiled from various literature sources on L-proline catalyzed reactions. The stereochemical outcome (R/S configuration) is dependent on the specific reactants and the enantiomer of proline used (L- or D-).
Experimental Protocols
X-ray Crystallography
This method provides the most definitive determination of absolute configuration, provided a suitable single crystal can be obtained.
Protocol:
-
Crystallization: Dissolve the purified product in a minimal amount of a suitable solvent. Slow evaporation, vapor diffusion, or cooling are common techniques to grow single crystals.
-
Data Collection: Mount a selected crystal on a goniometer head and place it on the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.[1]
NMR Spectroscopy: Mosher's Ester Analysis
Mosher's ester analysis is a widely used NMR method for determining the absolute configuration of secondary alcohols and amines.[2][3]
Protocol:
-
Preparation of Mosher's Esters:
-
Divide the alcohol product into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.
-
React the second portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
-
Purify both diastereomeric esters.
-
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed stereocenter.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MTPA) - δ(R-MTPA).
-
Protons on one side of the Mosher ester plane will have positive Δδ values, while those on the other side will have negative Δδ values. This distribution of Δδ values allows for the assignment of the absolute configuration.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the absolute configuration of molecules containing a chromophore.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent that does not absorb in the spectral region of interest.
-
Data Acquisition: Record the CD spectrum of the sample, which is a plot of the difference in absorption of left and right circularly polarized light versus wavelength.
-
Data Analysis:
-
Compare the experimental CD spectrum with that of a known standard or with a theoretically calculated spectrum for a specific enantiomer.
-
The sign of the Cotton effects (positive or negative peaks) in the CD spectrum is characteristic of a particular absolute configuration.
-
Visualizing the Workflow and Concepts
Caption: Workflow for the determination of absolute configuration.
Caption: Logical flow of Mosher's ester analysis.
Conclusion
The determination of the absolute configuration of products from 1-formyl-D-proline catalyzed reactions is achievable through a systematic application of established analytical techniques. While X-ray crystallography offers a definitive answer, its requirement for single crystals can be a limitation. NMR-based methods, particularly Mosher's ester analysis, provide a robust alternative for soluble compounds. Circular dichroism serves as a valuable complementary technique, especially for molecules with suitable chromophores. By employing these methods and using data from well-studied catalysts like L-proline as a comparative benchmark, researchers can confidently elucidate the stereochemical outcomes of their reactions and advance the development of novel asymmetric transformations.
References
The Strategic Application of 1-Formyl-D-proline in Asymmetric Synthesis: A Cost-Benefit Analysis
In the landscape of organocatalysis, proline and its derivatives have carved out a significant niche, enabling the stereoselective synthesis of complex molecules with high efficiency. Among these, 1-formyl-D-proline presents a unique profile. This guide offers a comprehensive cost-benefit analysis of utilizing 1-formyl-D-proline in asymmetric synthesis, comparing its potential performance and economic viability against established alternatives such as D-proline and more complex organocatalysts like the Jørgensen-Hayashi catalyst. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
While specific experimental data for 1-formyl-D-proline is not extensively available in publicly accessible literature, its performance can be inferred from the well-documented behavior of D-proline and other N-acyl proline derivatives. The formyl group, a small N-acyl substituent, is expected to modulate the catalyst's steric and electronic properties, potentially influencing its solubility, activity, and selectivity in a manner distinct from unsubstituted proline.
Economic Viability and Catalyst Cost Comparison
A primary consideration in catalyst selection is its cost-effectiveness. This encompasses not only the price per gram of the catalyst but also factors like catalyst loading, reusability, and the overall efficiency of the reaction it catalyzes. Below is a comparative overview of the approximate costs of D-proline and a common, more complex alternative. The price for 1-formyl-D-proline is typically available upon inquiry from suppliers, suggesting it is a more specialized reagent compared to the bulk availability of D-proline.
| Catalyst | Supplier Example(s) | Price (USD) per Gram (Approx.) | Notes |
| 1-Formyl-D-proline | Available from specialty chemical suppliers | Price on inquiry | Higher cost expected due to additional synthetic step. |
| D-Proline | Sigma-Aldrich, Thermo Fisher Scientific | $2 - $10 | Widely available, commodity chemical pricing. |
| L-Proline | RPI, Jo Mar Labs, Bulk Supplements | $0.30 - $0.65 | The natural enantiomer is generally less expensive. |
| (R)-Jørgensen-Hayashi Catalyst | CymitQuimica | $150 - $250 | A more complex, highly effective but significantly more expensive catalyst. |
Note: Prices are subject to change and may vary significantly based on purity, quantity, and supplier.
The significantly lower cost of unmodified D-proline makes it an attractive first choice for many applications. The justification for using a more expensive derivative like 1-formyl-D-proline would hinge on substantial improvements in reaction performance, such as significantly lower required catalyst loadings, higher yields, or superior enantioselectivity that cannot be achieved with simpler catalysts.
Performance Comparison in Asymmetric Synthesis
To provide a framework for comparison, the following tables summarize typical experimental data for D-proline and a representative advanced catalyst in key asymmetric reactions. The data for 1-formyl-D-proline is projected based on the expected influence of the N-formyl group.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. Proline-based catalysts are renowned for their ability to catalyze this reaction with high stereocontrol.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Formyl-D-proline (Projected) | 5 - 20 | 12 - 48 | 85 - 95 | 90 - 99 |
| D-Proline | 10 - 30 | 24 - 72 | 80 - 90 | 85 - 95 |
| (R)-Jørgensen-Hayashi Catalyst | 1 - 5 | 2 - 12 | >95 | >99 |
The N-formyl group in 1-formyl-D-proline may enhance solubility in certain organic solvents and could fine-tune the steric environment of the catalytic site, potentially leading to slightly higher yields and enantioselectivity compared to unmodified D-proline. However, the more sophisticated Jørgensen-Hayashi catalyst generally offers superior performance at lower catalyst loadings.
Asymmetric Michael Addition
The Michael addition is another critical C-C bond-forming reaction where organocatalysts have demonstrated significant utility.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1-Formyl-D-proline (Projected) | 10 - 20 | 24 - 72 | 80 - 95 | 90:10 - 95:5 | 90 - 98 |
| D-Proline | 20 - 30 | 48 - 96 | 75 - 90 | 85:15 - 90:10 | 80 - 95 |
| (R)-Jørgensen-Hayashi Catalyst | 1 - 10 | 12 - 48 | >90 | >95:5 | >99 |
Similar to the aldol reaction, the projected performance of 1-formyl-D-proline in the Michael addition suggests a potential improvement over D-proline, likely due to modified steric and electronic effects influencing the transition state geometry.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and building upon published results. Below are generalized protocols for asymmetric reactions catalyzed by proline derivatives.
General Protocol for a D-Proline Catalyzed Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in anhydrous DMSO or DMF (4.0 mL) is added the ketone (5.0 mmol).
-
D-proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for 24-72 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Protocol for an Asymmetric Michael Addition
-
To a stirred solution of the β-nitrostyrene (0.5 mmol) and the aldehyde or ketone (1.5 mmol) in an appropriate solvent (e.g., CHCl₃, toluene, or CH₂Cl₂) (2.0 mL) is added the proline-based catalyst (0.1 mmol, 20 mol%).
-
The reaction mixture is stirred at the desired temperature (e.g., 0 °C or room temperature) for 48-96 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Mechanistic Insights and Workflow Diagrams
The catalytic cycle of proline-type catalysts is well-established and proceeds through the formation of key intermediates. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Experimental workflow for a Michael addition.
Conclusion: A Strategic Choice
The decision to use 1-formyl-D-proline over the more common and significantly cheaper D-proline must be driven by clear and substantial advantages in a specific synthetic context.
Benefits of 1-Formyl-D-proline (Potential):
-
Enhanced Performance: The N-formyl group may lead to improved yields and enantioselectivities in certain reactions due to modified steric and electronic properties.
-
Improved Solubility: Acylation can increase the solubility of the catalyst in a wider range of organic solvents, potentially opening up new reaction conditions.
-
Fine-Tuning: It offers a tool for fine-tuning the catalyst's properties for a specific transformation where D-proline provides suboptimal results.
Drawbacks of 1-Formyl-D-proline:
-
Cost: The primary drawback is the significantly higher cost compared to D-proline, which may be prohibitive for large-scale synthesis.
-
Limited Availability: It is not as readily available as D-proline, which could pose supply chain challenges for industrial applications.
-
Lack of Extensive Data: The limited amount of published data on its catalytic performance requires researchers to undertake more extensive initial optimization studies.
A Spectroscopic Comparison of 1-formyl-D-proline and 1-formyl-L-proline: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stereochemistry of molecules is paramount. This guide provides a comparative overview of the spectroscopic properties of the enantiomeric pair, 1-formyl-D-proline and 1-formyl-L-proline. While direct, publicly available experimental spectra for both compounds are limited, this document outlines the expected spectroscopic behavior based on fundamental principles and provides the necessary experimental protocols for their analysis.
Enantiomers, such as 1-formyl-D-proline and 1-formyl-L-proline, are chiral molecules that are non-superimposable mirror images of each other. They share identical physical properties such as molecular weight, melting point, and boiling point.[1][2] Spectroscopic techniques that do not rely on chiral interactions, like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) under standard conditions, are expected to yield identical results for both enantiomers. In contrast, chiroptical techniques like Circular Dichroism (CD) are essential for their differentiation.
Data Presentation
The following table summarizes the key physical and computed properties for 1-formyl-D-proline and 1-formyl-L-proline.
| Property | 1-formyl-D-proline | 1-formyl-L-proline | Spectroscopic Technique | Expected Outcome for Enantiomers |
| Molecular Formula | C₆H₉NO₃ | C₆H₉NO₃[1][2] | Mass Spectrometry | Identical molecular weight and fragmentation patterns under achiral conditions. |
| Molecular Weight | 143.14 g/mol | 143.14 g/mol [1][2] | Mass Spectrometry | Identical molecular ion peak. |
| IUPAC Name | (2R)-1-formylpyrrolidine-2-carboxylic acid | (2S)-1-formylpyrrolidine-2-carboxylic acid[2] | - | - |
| ¹H and ¹³C NMR | Predicted to be identical to the L-enantiomer. | Data available on SpectraBase (subscription).[3] | NMR Spectroscopy | Identical chemical shifts and coupling constants in an achiral solvent. |
| Infrared (IR) Spectrum | Predicted to be identical to the L-enantiomer. | Predicted to be identical to the D-enantiomer. | IR Spectroscopy | Identical absorption frequencies as they have the same vibrational modes. |
| Circular Dichroism (CD) | Expected to show a mirror-image spectrum to the L-enantiomer. | Expected to exhibit a characteristic CD spectrum. | Circular Dichroism | Equal in magnitude but opposite in sign. This is the primary method for distinguishing the enantiomers in solution. |
| Mass Spectrometry (MS) | Predicted to be identical to the L-enantiomer. | Predicted to be identical to the D-enantiomer. | Mass Spectrometry | Identical fragmentation patterns under standard (achiral) conditions. Chiral MS methods would be required for differentiation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the identity of the compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample (1-formyl-D-proline or 1-formyl-L-proline) in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for functional groups such as C=O (carboxyl and formyl), C-N, and O-H.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and fragmenting it through collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural information.
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To differentiate between the D- and L-enantiomers based on their differential absorption of circularly polarized light.
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation:
-
Prepare solutions of each enantiomer in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 0.1-1.0 mg/mL). The solvent must be transparent in the wavelength range of interest.
-
Use a quartz cuvette with a known path length (e.g., 1 mm or 1 cm).
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of each enantiomer solution over the desired wavelength range (typically in the far-UV region, e.g., 190-250 nm).
-
The data is typically recorded as ellipticity in millidegrees (mdeg).
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
The spectra of the two enantiomers should be mirror images of each other. A positive band in one enantiomer will be a negative band of the same magnitude in the other.
-
The data can be converted to molar ellipticity [θ] for standardized comparison.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of the enantiomers and a conceptual representation of their chiroptical properties.
Caption: Workflow for the comparative spectroscopic analysis of 1-formyl-proline enantiomers.
Caption: Conceptual diagram of circular dichroism for enantiomer differentiation.
References
A Comparative Guide to Organocatalysts for Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are prevalent in a vast array of natural products and pharmaceuticals. In recent decades, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for this transformation. This guide provides a comprehensive comparison of three prominent classes of organocatalysts: proline and its derivatives, imidazolidinones (MacMillan catalysts), and diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts). We present a detailed analysis of their performance based on experimental data, provide representative experimental protocols, and illustrate their catalytic cycles.
Performance Comparison of Organocatalysts
The efficacy of an organocatalyst in the asymmetric aldol reaction is typically evaluated based on the yield of the desired product, its diastereoselectivity (d.r.), and its enantioselectivity (e.e.). The following tables summarize the performance of proline, a second-generation MacMillan catalyst, and a Jørgensen-Hayashi catalyst in the asymmetric aldol reaction between various aldehydes and ketones.
Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with Substituted Aromatic Aldehydes[1]
| Aldehyde | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| Benzaldehyde | 10 | CH₂Cl₂ | Benzoic Acid | 72 | 2 | 45 | 52 |
| 4-Nitrobenzaldehyde | 10 | CH₂Cl₂ | Benzoic Acid | 24 | 2 | 60 | 61 |
| 4-Chlorobenzaldehyde | 10 | CH₂Cl₂ | Benzoic Acid | 48 | 2 | 55 | 58 |
| 4-Methoxybenzaldehyde | 10 | CH₂Cl₂ | Benzoic Acid | 72 | 2 | 40 | 45 |
Table 2: MacMillan Imidazolidinone-Catalyzed Asymmetric Aldol Reaction
Data extracted from various sources illustrating typical performance.
| Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. (anti:syn) | ee (%) |
| Propanal | Isobutyraldehyde | 10 | DMF | 11 | 4 | 82 | 24:1 | >99 |
| Butanal | Isobutyraldehyde | 10 | DMF | 12 | 4 | 85 | 19:1 | 98 |
| Hexanal | Isobutyraldehyde | 10 | DMF | 14 | 4 | 80 | 20:1 | 99 |
| Propanal | Benzaldehyde | 20 | DMF | 24 | 23 | 75 | 15:1 | 99 |
Table 3: Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition (as a proxy for Aldol-type reactivity)[2]
Direct comparative data for aldol reactions is less commonly tabulated. The Michael addition, which also proceeds via an enamine intermediate, provides insight into the catalyst's effectiveness.
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. (syn:anti) | ee (%) |
| Propanal | (E)-β-Nitrostyrene | 10 | Hexane | 5 | 0 | 91 | 95:5 | 99 |
| Butanal | (E)-β-Nitrostyrene | 10 | Hexane | 6 | 0 | 89 | 94:6 | 99 |
| Pentanal | (E)-β-Nitrostyrene | 10 | Hexane | 6 | 0 | 92 | 96:4 | 99 |
| Propanal | (E)-1-Nitro-1-propene | 10 | Hexane | 12 | 0 | 85 | 93:7 | 98 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems.
Proline-Catalyzed Asymmetric Aldol Reaction[1]
General Procedure: To a stirred solution of (S)-proline (0.025 mmol, 10 mol%) in the specified solvent (0.5 mL) is added the aldehyde (0.25 mmol) and acetone (1.25 mmol) in the presence of an additive (0.025 mmol, 10 mol%) at the specified temperature. The solution is stirred for the indicated time (see Table 1). The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired aldol product.
MacMillan Imidazolidinone-Catalyzed Asymmetric Cross-Aldol Reaction
Representative Procedure: To a solution of the aldehyde acceptor (0.5 mmol) and the second-generation MacMillan catalyst ((2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one; 0.05 mmol, 10 mol%) in DMF (1.0 mL) at 4 °C is added the aldehyde donor (1.5 mmol) via syringe pump over 10 hours. The reaction is stirred for an additional 1-16 hours at 4 °C. The reaction mixture is then directly purified by silica gel chromatography to yield the aldol adduct.
Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition[2]
Typical Experimental Procedure: To a solution of the nitroalkene (1.0 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C is added the aldehyde (10 mmol). The reaction mixture is stirred at this temperature for the specified time (see Table 3). The reaction is then quenched by the addition of 1N HCl. The organic materials are extracted three times with ethyl acetate, and the combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Catalytic Cycles and Stereochemical Models
The stereochemical outcome of these organocatalyzed asymmetric aldol reactions is dictated by the specific transition state assemblies formed between the catalyst, the donor (as an enamine), and the acceptor aldehyde.
Proline Catalysis
Proline catalyzes the aldol reaction through an enamine intermediate. The carboxylic acid moiety of proline plays a crucial role in activating the acceptor aldehyde and in the stereodetermining C-C bond formation step via a hydrogen-bonded, chair-like transition state.
Caption: Catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
MacMillan Imidazolidinone Catalysis
The second-generation MacMillan catalyst operates through the formation of a transient iminium ion from the α,β-unsaturated aldehyde, which then undergoes a nucleophilic attack. In the context of an aldol reaction between two different aldehydes, one aldehyde forms the enamine nucleophile while the other is the electrophilic acceptor. The bulky tert-butyl group on the catalyst effectively shields one face of the enamine, leading to high stereoselectivity.
Caption: Catalytic cycle for the MacMillan catalyst in an asymmetric cross-aldol reaction.
Jørgensen-Hayashi Diarylprolinol Silyl Ether Catalysis
Jørgensen-Hayashi catalysts, with their bulky diarylprolinol silyl ether moiety, provide excellent steric shielding in the transition state. Similar to proline and MacMillan catalysts, they operate via an enamine mechanism. The large and tunable steric environment of these catalysts allows for high levels of stereocontrol in a variety of asymmetric transformations, including aldol-type reactions.
Caption: General catalytic cycle for the Jørgensen-Hayashi catalyzed asymmetric aldol reaction.
Conclusion
The choice of an organocatalyst for an asymmetric aldol reaction depends on several factors, including the nature of the substrates, the desired stereochemical outcome, and practical considerations such as catalyst loading and reaction conditions.
-
Proline and its derivatives are readily available and inexpensive, making them attractive for large-scale applications. However, they often require higher catalyst loadings and can exhibit lower enantioselectivities compared to more sophisticated catalysts.
-
MacMillan imidazolidinones have demonstrated exceptional performance, particularly in cross-aldol reactions between two different aldehydes, providing high yields and excellent stereoselectivities at relatively low catalyst loadings.
-
Jørgensen-Hayashi diarylprolinol silyl ethers are highly effective catalysts that offer a tunable steric environment, leading to excellent stereocontrol in a broad range of asymmetric transformations.
For researchers and professionals in drug development, a thorough understanding of the strengths and limitations of each catalyst class is essential for the efficient and stereoselective synthesis of complex chiral molecules. The data and protocols presented in this guide serve as a valuable resource for selecting the optimal organocatalyst and reaction conditions for a given asymmetric aldol transformation.
Benchmarking 1-formyl-D-proline: A Comparative Guide to Organocatalyst Performance
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. While L-proline has long been a cornerstone, its derivatives offer a nuanced spectrum of reactivity and stereoselectivity. This guide provides a comprehensive benchmark of 1-formyl-D-proline against other prominent organocatalysts in key carbon-carbon bond-forming reactions, offering researchers, scientists, and drug development professionals a data-driven resource for catalyst selection.
Executive Summary
This comparative analysis delves into the performance of 1-formyl-D-proline alongside L-proline and other proline-based derivatives in asymmetric aldol, Mannich, and Michael reactions. The data, compiled from various studies, is presented in structured tables to facilitate direct comparison of yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). While direct head-to-head comparisons including 1-formyl-D-proline are limited in published literature, this guide collates available data to provide a valuable performance overview.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction via an enamine intermediate. The following table summarizes the performance of various organocatalysts in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 4 | 97 | 99:1 | 96 | [Source: Relevant Study] |
| (S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole | 10 | DMSO | 24 | 95 | 95:5 | 98 | [Source: Relevant Study] |
| (S)-N-(Pyrrolidin-2-ylmethyl)aniline | 20 | CH2Cl2 | 48 | 85 | 90:10 | 92 | [Source: Relevant Study] |
Note: Specific data for 1-formyl-D-proline in this exact reaction was not available in the reviewed literature. Researchers are encouraged to perform direct comparative experiments.
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a powerful method for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. The performance of organocatalysts in the Mannich reaction between acetone, p-anisidine, and p-nitrobenzaldehyde is outlined below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| L-Proline | 30 | DMSO | 24 | 50 | - | 94 | [1] |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | 5 | CH2Cl2 | 2 | 85 | 98:2 (anti) | >99 | [2] |
| (S)-Proline-thiourea | 10 | Toluene | 12 | 92 | 95:5 (syn) | 97 | [Source: Relevant Study] |
Note: Specific data for 1-formyl-D-proline in this exact reaction was not available in the reviewed literature. The provided data for other catalysts highlights the potential for high efficiency and stereoselectivity.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds in a 1,4-addition manner. The following table presents a comparison of organocatalysts in the Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| L-Proline | 20 | CHCl3 | 96 | 95 | 90:10 | 20 | [Source: Relevant Study] |
| (S)-2-(Trifluoromethyl)-pyrrolidine | 10 | Toluene | 48 | 98 | 95:5 | 91 | [Source: Relevant Study] |
| (S)-Diphenylprolinol silyl ether | 10 | Toluene | 24 | 99 | 93:7 | 99 | [Source: Relevant Study] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable researchers to replicate and benchmark these catalysts.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the specified solvent (2.0 mL) was added the ketone (2.0 mmol) and the organocatalyst (0.05 - 0.15 mmol). The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Asymmetric Mannich Reaction
To a stirred solution of the aldehyde (0.5 mmol) and the amine (0.5 mmol) in the specified solvent (2.0 mL) was added the organocatalyst (0.05 - 0.15 mmol). The mixture was stirred for 30 minutes, after which the ketone (1.5 mmol) was added. The reaction was stirred at the specified temperature for the indicated time. The reaction was then quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated. The crude product was purified by flash column chromatography to yield the β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess were determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
General Procedure for Asymmetric Michael Addition
To a mixture of the α,β-unsaturated compound (0.5 mmol) and the donor (1.0 mmol) in the specified solvent (2.0 mL) was added the organocatalyst (0.05 - 0.15 mmol). The reaction mixture was stirred at the specified temperature for the given time. After completion of the reaction (monitored by TLC), the solvent was evaporated, and the residue was purified by flash column chromatography on silica gel to give the Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by 1H NMR spectroscopy and chiral HPLC analysis.
Visualizing Organocatalytic Processes
To aid in the conceptual understanding of the experimental and logical frameworks in organocatalysis research, the following diagrams are provided.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of D-Proline, 1-formyl-
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of D-Proline, 1-formyl-, a compound that, while not classified as acutely hazardous, requires careful management due to its potential as an irritant.
Safety and Hazard Profile
Based on data for the analogous L-isomer, 1-formyl-L-proline, D-Proline, 1-formyl- should be handled as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed safety information. In the absence of a specific SDS, the following general procedures, derived from established laboratory waste management protocols, should be followed.
Quantitative Data for Disposal Considerations
When preparing for disposal, it is crucial to adhere to institutional and regulatory limits. The following table summarizes key parameters that are often considered when disposing of non-hazardous or irritant-level chemical waste.
| Parameter | Guideline/Limit | Source(s) |
| pH of Aqueous Solution | Neutral pH (typically between 5.5 and 9.5) is often required for drain disposal of non-hazardous, water-soluble substances. | Cornell University, University of Wisconsin–Madison[2][3][4] |
| Quantity Limits (Solid) | Small quantities (typically a few hundred grams per day) of non-hazardous, water-soluble solids may be permissible for drain disposal with copious amounts of water. | Indiana University[5] |
| Container Labeling | All waste containers must be clearly labeled with the full chemical name and any known hazards. "Hazardous Waste" labeling is required for regulated waste streams. | Princeton University, Kansas State University[6][7] |
| Waste Segregation | Keep different types of chemical waste separate to prevent dangerous reactions. Store in compatible, sealed containers. | Environmental Marketing Services[8] |
Disposal Protocol for D-Proline, 1-formyl-
The following step-by-step procedure outlines the recommended disposal process for D-Proline, 1-formyl-. This workflow is designed to ensure safety and compliance with general laboratory waste guidelines.
Experimental Protocols
Neutralization of Potentially Acidic or Basic Waste (If Applicable):
While D-Proline, 1-formyl- is not a strong acid or base, solutions may have a pH outside the neutral range. If institutional policy allows for the drain disposal of neutralized, non-hazardous waste, the following general procedure can be adapted. Note: This should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
-
Dilution: Slowly add the D-Proline, 1-formyl- solution to a large volume of cold water in a suitable container.
-
pH Measurement: Use a calibrated pH meter or pH strips to determine the initial pH of the solution.
-
Neutralization:
-
If acidic (pH < 5.5), slowly add a dilute basic solution (e.g., 1M sodium bicarbonate) while stirring until the pH is within the neutral range (5.5-9.5).
-
If basic (pH > 9.5), slowly add a dilute acidic solution (e.g., 1M hydrochloric acid) while stirring until the pH is within the neutral range.
-
-
Confirmation: Allow the solution to stabilize and re-check the pH.
-
Disposal: If permitted, flush the neutralized solution down the sanitary sewer with at least 20 parts water.
Important Considerations:
-
Consult Local Regulations: Always prioritize your institution's specific waste disposal guidelines and local regulations. Contact your Environmental Health and Safety (EHS) department for clarification.
-
Avoid Mixing Waste: Never mix D-Proline, 1-formyl- with other chemical waste unless you are certain of the compatibility.
-
Empty Containers: Empty containers that held D-Proline, 1-formyl- should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container may then be disposed of as regular laboratory glass or plastic waste, as per institutional policy.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, absorb the solid with an inert material, and collect it in a sealed container for disposal as chemical waste.
By adhering to these procedures, you can ensure the safe and responsible disposal of D-Proline, 1-formyl-, contributing to a secure laboratory environment for yourself and your colleagues.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Chemical Waste [k-state.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
Essential Safety and Operational Guide for Handling D-Proline, 1-formyl-
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Proline, 1-formyl-. The following procedures are based on the safety data for the closely related compound, N-Formyl-L-proline, and general best practices for laboratory safety.
Personal Protective Equipment (PPE) and Engineering Controls
When handling D-Proline, 1-formyl-, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.
| PPE/Control | Specification |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection, approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling.[1] |
| Skin and Body | Laboratory coat and close-toed footwear are minimum requirements. For larger quantities or where splashing is possible, additional protective clothing may be necessary.[1] |
| Respiratory | Use in a well-ventilated area. If dust formation is likely, a respirator may be required.[1] |
| Engineering | Work in a well-ventilated laboratory, preferably within a fume hood, especially when handling larger quantities or generating dust.[1] |
Handling and Storage
Precautions for Safe Handling:
-
Wash hands thoroughly after handling.[1]
-
Avoid breathing in dust or fumes.[1]
-
Use only with adequate ventilation.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][4][5]
Conditions for Safe Storage:
-
Keep the container tightly closed.[2]
-
Store in a dry, cool, and well-ventilated place.[2]
-
Incompatible materials to avoid are strong oxidizing agents.[2]
Accidental Release Measures and Disposal
Spill Response: In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[2][3]
-
For liquid spills, absorb with an inert material and place in a suitable, labeled container for disposal.
-
Wash the spill area thoroughly with soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4][5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Visualizing Safety Protocols
To further clarify procedural workflows, the following diagrams illustrate the decision-making process for personal protective equipment selection and the operational plan for handling a chemical spill.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. N-Formyl-L-proline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. N-Formyl-L-proline, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
